Temocapril
Description
This compound is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor not approved for use in the United States, but is approved in Japan and South Korea. This compound can also be used in hemodialysis patients without risk of serious accumulation.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: Temocaprilat (has active moiety); this compound Hydrochloride (has salt form).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFIRCTOWDOW-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048239 | |
| Record name | Temocapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Temocapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111902-57-9 | |
| Record name | Temocapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111902-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temocapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111902579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temocapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temocapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMOCAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IZ008EU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
decomposes at 187 | |
| Record name | Temocapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Temocapril's Mechanism of Action in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor, with a focus on its application in cardiovascular research. This document details its pharmacodynamics, pharmacokinetics, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action: ACE Inhibition
This compound is an orally active prodrug that is rapidly converted in the body to its active diacid metabolite, temocaprilat.[1] The primary mechanism of action of temocaprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3]
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Additionally, ACE inactivates bradykinin, a peptide that promotes vasodilation.[2] By inhibiting ACE, temocaprilat decreases the production of angiotensin II and reduces the degradation of bradykinin.[2] This dual action leads to:
-
Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, lead to the relaxation of blood vessels, thereby lowering peripheral resistance and blood pressure.[3]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, a hormone that promotes sodium and water retention. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to a mild diuretic effect and a decrease in blood volume.[3]
-
Potentiation of Bradykinin: The accumulation of bradykinin further contributes to vasodilation and the antihypertensive effects of this compound.
The unique thiazepine ring in temocaprilat's structure is thought to contribute to its high potency and tight binding to vascular ACE.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound and its active metabolite, temocaprilat.
Table 1: Pharmacokinetic Parameters of this compound and Temocaprilat in Hypertensive Patients
| Parameter | This compound | Temocaprilat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~1.5 hours | [1] |
| Plasma Half-life (t½) | - | ~13.1 hours (normal liver function) | [4] |
| Protein Binding | - | 99.5% | [4] |
| Elimination | Primarily metabolized to temocaprilat | Dual excretion via biliary and renal routes | [5] |
| Urinary Recovery | - | 19.4% | [4] |
Table 2: Comparative ACE Inhibitory Potency
| Compound | IC50 (nM) | Source | Reference(s) |
| Temocaprilat | 1.2 | Rabbit Lung ACE | [] |
| Enalaprilat | 3.6 | Rabbit Lung ACE | [] |
Table 3: Clinical Efficacy in Hypertension (12-month study)
| Parameter | Baseline | After 12 months of this compound | p-value | Reference(s) |
| Left Ventricular Mass Index (g/m²) | 120 ± 12 | 88 ± 6 | < 0.01 (after 2 months) | [7] |
| Minimal Vascular Resistance (PRU) | 2.1 ± 0.5 | 1.6 ± 0.4 | Gradual decrease | [7] |
Table 4: Effect on Microalbuminuria in Non-Diabetic Hypertensive Patients (12-month study)
| Treatment Group | Baseline UAE (mg albumin/mmol Cr) | 12-month UAE (mg albumin/mmol Cr) | p-value | Reference(s) |
| This compound (2-4 mg/day) | 4.19 ± 0.37 | 2.68 ± 0.28 | < 0.01 | [8] |
| Diuretic (Trichlormethiazide) | 4.16 ± 0.63 | 4.71 ± 0.74 | Not significant | [8] |
Signaling Pathways
The Renin-Angiotensin-Aldosterone System (RAAS)
The primary signaling pathway affected by this compound is the RAAS. The diagram below illustrates the points of intervention.
Intracellular Signaling in Cardiomyocytes
Recent research suggests that the benefits of this compound in heart failure may extend beyond simple blood pressure reduction and involve direct effects on cardiomyocyte signaling. In a rat model of diastolic heart failure, this compound administration was shown to attenuate the decrease in sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) and phosphorylated phospholamban.[7] This suggests a role in preserving normal calcium handling and cardiac relaxation. While the exact upstream mechanism is still under investigation, it is hypothesized to involve the modulation of hypertrophic signaling pathways, which can be influenced by angiotensin II.
Experimental Protocols
In Vitro ACE Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against ACE, similar to the assays used to compare temocaprilat and enalaprilat.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Temocaprilat (or other inhibitor) at various concentrations
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of ACE in borate buffer. Prepare a solution of HHL in borate buffer.
-
Incubation: In a series of test tubes, pre-incubate a fixed amount of ACE solution with varying concentrations of the inhibitor (e.g., temocaprilat) for a specified time (e.g., 10 minutes) at 37°C. A control tube with no inhibitor is also prepared.
-
Reaction Initiation: Add the HHL substrate solution to each tube to start the enzymatic reaction. Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding 1N HCl.
-
Extraction: Extract the hippuric acid, the product of the enzymatic reaction, from the aqueous solution using ethyl acetate.
-
Quantification: Separate the ethyl acetate layer, evaporate the solvent, and redissolve the hippuric acid in a suitable buffer or water. Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes a typical preclinical study to evaluate the blood pressure-lowering effects of a new antihypertensive agent like this compound.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.
Procedure:
-
Acclimatization: House the SHR under standard laboratory conditions for a period of acclimatization.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of the rats using a non-invasive tail-cuff method.
-
Drug Administration: Divide the animals into groups and administer different doses of this compound (e.g., 1, 5, 10 mg/kg) or a vehicle control orally once daily for a specified duration (e.g., 4 weeks).
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the study period (e.g., weekly). Measurements are typically taken at the same time of day to minimize diurnal variations.
-
Data Analysis: Compare the changes in blood pressure from baseline in the treated groups to the control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the blood pressure-lowering effect at different doses.
Experimental and Drug Development Workflow
The development of an ACE inhibitor like this compound follows a structured workflow from initial discovery to clinical application. The following diagram illustrates the key phases of this process.
Conclusion
This compound, through its active metabolite temocaprilat, is a highly potent ACE inhibitor with a well-defined mechanism of action centered on the renin-angiotensin-aldosterone system. Its efficacy in reducing blood pressure and improving cardiovascular parameters is supported by robust preclinical and clinical data. Emerging research suggests that its therapeutic benefits may also involve direct effects on intracellular signaling pathways within cardiomyocytes, offering further avenues for investigation. The experimental protocols and drug development workflow outlined in this guide provide a framework for the continued research and development of novel cardiovascular therapies.
References
- 1. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics and pharmacodynamics of this compound during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Temocaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril.
Introduction
This compound is an orally administered prodrug that is rapidly and extensively converted to its active diacid metabolite, temocaprilat.[1][2] As an ACE inhibitor, temocaprilat plays a crucial role in the management of hypertension and other cardiovascular conditions by modulating the renin-angiotensin-aldosterone system (RAAS).[2][3][4] This document details the absorption, distribution, metabolism, and excretion of temocaprilat, along with its mechanism of action and pharmacodynamic effects.
Pharmacokinetics of Temocaprilat
This compound is rapidly absorbed following oral administration and is primarily hydrolyzed by hepatic esterases to form temocaprilat.[1][2] The pharmacokinetic profile of temocaprilat has been characterized in various populations, including young and elderly hypertensive patients, as well as individuals with renal impairment.
Data Presentation: Pharmacokinetic Parameters of Temocaprilat
The following tables summarize the key pharmacokinetic parameters of temocaprilat from clinical studies.
Table 1: Pharmacokinetic Parameters of Temocaprilat in Young vs. Elderly Hypertensive Patients after a Single 20 mg Oral Dose of this compound Hydrochloride [1]
| Parameter | Unit | Young (≤40 years) | Elderly (≥69 years) |
| Cmax | ng/mL | 283 (33.1) | 363 (37.2) |
| tmax | h | 1.5 (1.0-4.0) | 1.5 (1.0-3.0) |
| AUC(0-∞) | ng·h/mL | 1681 (31.7) | 2486 (36.9) |
| t½ | h | 10.9 (29.4) | 11.9 (31.5) |
| CLR | mL/min | 25.1 (34.3) | 14.5 (45.5) |
Values are geometric means (geometric CV), except for tmax which is median (range).
Table 2: Steady-State Pharmacokinetic Parameters of Temocaprilat in Young vs. Elderly Hypertensive Patients after Seven Once-Daily 20 mg Oral Doses of this compound Hydrochloride [1]
| Parameter | Unit | Young (≤40 years) | Elderly (≥69 years) |
| Cmax,ss | ng/mL | 364 (31.0) | 487 (32.9) |
| tmax,ss | h | 1.5 (1.0-4.0) | 1.5 (1.0-4.0) |
| AUC(0-24)ss | ng·h/mL | 2115 (30.8) | 3242 (32.9) |
| t½,ss | h | 11.1 (30.6) | 12.5 (31.2) |
| CLR,ss | mL/min | 24.9 (34.9) | 14.2 (45.8) |
Values are geometric means (geometric CV), except for tmax which is median (range).
Table 3: Steady-State Pharmacokinetic Parameters of Temocaprilat in Hypertensive Patients with Varying Degrees of Renal Impairment after 14 Once-Daily 10 mg Oral Doses of this compound Hydrochloride [5]
| Creatinine Clearance (CLCR) | Cmax,ss (ng/mL) | tmax,ss (h) | AUC(SS) (ng·h/mL) | t1/2,Z (h) | CLR (mL/min) |
| ≥ 60 mL/min | - | - | 2115 (565) | 15.2 (1.2) | 20.2 (4.3) |
| 40-59 mL/min | - | - | - | - | - |
| 20-39 mL/min | - | - | - | - | - |
| < 20 mL/min | - | - | 4989 (2338) | 20.0 (7.5) | 3.0 (1.8) |
Values are mean (s.d.). Some data points were not available in the source.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and pharmacodynamic evaluation of temocaprilat.
Pharmacokinetic Study Protocol
A representative experimental design to assess the pharmacokinetics of temocaprilat is outlined below, based on a clinical trial in hypertensive patients.[1][6]
Study Design:
-
Participants: Young (≤40 years) and elderly (≥69 years) male and female patients with mild to moderate essential hypertension.
-
Part I (Single Dose): Administration of a single 20 mg oral tablet of this compound hydrochloride after an overnight fast.
-
Part II (Multiple Doses): Administration of one 20 mg oral tablet of this compound hydrochloride daily for seven days.
-
Blood Sampling:
-
Single Dose: Blood samples are collected at pre-dose and at specified time points up to 96 hours post-dose.
-
Multiple Doses: Trough plasma samples are taken before each dose. After the final dose, blood samples are collected at the same time points as the single-dose study.
-
-
Urine Collection: Total urine output is collected for 24 hours following the first and last doses.
-
Sample Processing: Blood is collected in heparinized tubes, kept on ice, and centrifuged at 4°C. Plasma and urine samples are stored at -20°C until analysis.
Analytical Method:
-
Plasma and urine concentrations of this compound and temocaprilat are determined using capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-MS).[1]
-
Assay Performance:
-
Lower Limit of Quantification (LOQ): 0.50 ng/mL for both analytes in plasma and urine.[1]
-
Imprecision: 4.6% to 6.6% for this compound and 5.0% to 9.2% for temocaprilat in plasma. Up to 14.1% for this compound and 6.4% for temocaprilat in urine.[1]
-
Inaccuracy: Mean data ranged from -2.7% to +2.1% for this compound and -0.6% to +2.7% for temocaprilat in plasma quality control samples.[1]
-
Pharmacodynamic Assessment Protocol
The pharmacodynamic effects of temocaprilat are primarily assessed by measuring its impact on blood pressure.
Methodology:
-
Blood Pressure Measurement: Blood pressure is measured at baseline and at various time points after drug administration using a validated sphygmomanometer.
-
Study Population: Hypertensive patients are recruited for these assessments.
-
Dosing Regimen: this compound is administered once daily, and the effects on blood pressure are monitored after the first dose and at steady state.[7]
Pharmacodynamics and Mechanism of Action
Temocaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3][8]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of temocaprilat.
By inhibiting ACE, temocaprilat prevents the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3] This leads to vasodilation and a reduction in blood pressure.[3] Furthermore, the decrease in angiotensin II levels leads to reduced aldosterone secretion, which in turn promotes natriuresis and a decrease in blood volume.[3] Temocaprilat has been shown to be slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung.[9]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of temocaprilat.
Caption: A typical experimental workflow for a clinical pharmacokinetic study of temocaprilat.
Conclusion
Temocaprilat, the active metabolite of this compound, is a potent ACE inhibitor with a well-characterized pharmacokinetic profile. It exhibits a dual excretion pathway, which may be advantageous in patients with renal impairment.[5][9] The pharmacodynamic effects of temocaprilat are directly related to its inhibition of the renin-angiotensin-aldosterone system, leading to effective blood pressure control. This technical guide provides essential data and methodologies to support further research and development in the field of cardiovascular therapeutics.
References
- 1. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and temocaprilat after 14 once daily oral doses of this compound in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of this compound during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Temocapril Hydrochloride: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure. A prodrug, it is metabolized in the body to its active form, temocaprilat. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound hydrochloride, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The document details the synthetic pathways, outlines key chemical and physical characteristics, and illustrates the mechanism of action through a signaling pathway diagram.
Chemical Properties
This compound hydrochloride is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(2S,6R)-6-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl]acetic acid hydrochloride | [2] |
| Chemical Formula | C₂₃H₂₉ClN₂O₅S₂ | [2] |
| Molecular Weight | 513.07 g/mol | [1] |
| Melting Point | 196-200 °C (with decomposition) | [1] |
| Solubility | Freely soluble in ethanol; very slightly soluble in water. | [3] |
| Appearance | White Crystalline Powder | [1] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that involves the construction of the core thiazepine ring, followed by the introduction of the side chains and final salt formation. The general synthetic scheme is outlined below.
Experimental Protocol
The following is a representative, multi-step synthesis of this compound hydrochloride based on available literature. Precise, industrial-scale protocols may vary and are often proprietary.
Step 1: Synthesis of the Thiazepine Core
The formation of the central seven-membered thiazepine ring is a critical step. This is typically achieved through the cyclization of a cysteine-derived precursor.[3] A common approach involves the reaction of a cysteine analog with an α,β-unsaturated carbonyl compound via a thiol-ene reaction to form the heterocyclic core.[3]
Step 2: Introduction of the Phenylpropyl Amino Side Chain
The next key step is the stereoselective introduction of the (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino side chain. This is typically accomplished by the condensation of the thiazepine intermediate with ethyl 2(R)-(trifluoromethylsulfonyloxy)-4-phenylbutanoate.[4] This reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[4]
Step 3: N-Alkylation with an Acetic Acid Moiety
Following the introduction of the amino side chain, the nitrogen atom on the thiazepine ring is alkylated. This is achieved by reacting the intermediate with a protected bromoacetic acid derivative, such as tert-butyl bromoacetate, in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF).[4]
Step 4: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of any protecting groups and the formation of the hydrochloride salt. The tert-butyl ester is typically cleaved under acidic conditions, for instance, using a solution of 4N HCl in dioxane.[4] This final step not only deprotects the carboxylic acid but also forms the hydrochloride salt of the final product, which improves its stability and solubility.[3] The resulting this compound hydrochloride can then be purified by recrystallization.
Synthesis Workflow
Caption: Synthesis workflow for this compound hydrochloride.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, temocaprilat.[5][6] Temocaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[7][8] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.
The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[7]
Angiotensin II has several physiological effects that lead to an increase in blood pressure:
-
Vasoconstriction: It directly constricts blood vessels, increasing systemic vascular resistance.[7]
-
Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, thereby increasing blood volume.[7]
-
Antidiuretic Hormone (ADH) Release: It triggers the release of ADH from the pituitary gland, which enhances water reabsorption in the kidneys.[7]
By inhibiting ACE, temocaprilat prevents the formation of angiotensin II.[7][8] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and decreased sodium and water retention, all of which contribute to a lowering of blood pressure.[8]
RAAS Signaling Pathway and this compound's Point of Intervention
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of temocaprilat.
References
- 1. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]
- 2. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 3. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Daiichi Sankyo | this compound Hydrochloride | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
In-Vitro Activity of Temocaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro activity of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. This document details its inhibitory potency against ACE, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action through signaling pathway and experimental workflow diagrams.
Quantitative Assessment of ACE Inhibition
Temocaprilat is a potent inhibitor of angiotensin-converting enzyme. In-vitro studies have demonstrated its high affinity for the enzyme, leading to the effective blockade of the renin-angiotensin system. The inhibitory activity of temocaprilat has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
One key study highlighted that temocaprilat is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung. Another study reported that the inhibitory potency of temocaprilat on isolated rat aorta is three times that of enalaprilat.
Table 1: In-Vitro ACE Inhibitory Activity of Temocaprilat
| Compound | Enzyme Source | Substrate | Assay Method | IC50 | Ki | Reference |
| Temocaprilat | Rabbit Lung ACE | Hippuryl-L-histidyl-L-leucine (HHL) | Spectrophotometric/HPLC | Slightly more potent than Enalaprilat | Not Reported | |
| Temocaprilat | Rat Aorta | Endogenous | Bioassay | 3x more potent than Enalaprilat | Not Reported | |
| Enalaprilat | Rabbit Lung ACE | Hippuryl-L-histidyl-L-leucine (HHL) | Spectrophotometric/HPLC | - | Not Reported |
Experimental Protocols for ACE Inhibition Assay
The in-vitro determination of ACE inhibitory activity of temocaprilat is commonly performed using a spectrophotometric or high-performance liquid chromatography (HPLC) based assay. The following protocol, based on the hydrolysis of the substrate hippuryl-L-histidyl-leucine (HHL), is a widely accepted method.
Principle
Angiotensin-converting enzyme catalyzes the hydrolysis of HHL to release hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity. The inhibitory effect of temocaprilat is determined by measuring the reduction in hippuric acid formation in its presence.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Temocaprilat (test inhibitor)
-
Captopril or Enalaprilat (positive control)
-
Sodium borate buffer (pH 8.3)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for stopping the reaction
-
Ethyl acetate for extraction of hippuric acid
-
Mobile phase for HPLC (e.g., a mixture of potassium phosphate and methanol)
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in a suitable buffer (e.g., 50% glycerol) and store at -20°C.
-
Prepare the substrate solution by dissolving HHL in sodium borate buffer.
-
Prepare a series of dilutions of temocaprilat and the positive control in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the ACE solution and the temocaprilat solution (or buffer for the control).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
For Spectrophotometric Quantification:
-
Extract the hippuric acid from the reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.
-
Measure the absorbance of the hippuric acid solution at its maximum wavelength (approximately 228 nm) using a UV-Vis spectrophotometer.
-
-
For HPLC Quantification:
-
Directly inject a portion of the reaction mixture (after stopping the reaction and centrifugation) into an HPLC system.
-
Separate the hippuric acid from the unreacted substrate and other components on a suitable column (e.g., C18).
-
Detect the hippuric acid peak by UV absorbance at 228 nm.
-
Quantify the amount of hippuric acid by integrating the peak area.
-
-
-
Calculation of Inhibition:
-
Calculate the percentage of ACE inhibition for each concentration of temocaprilat using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of temocaprilat required to inhibit 50% of the ACE activity.
-
Visualizing the Mechanism and Workflow
To better understand the role of temocaprilat and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Temocaprilat.
Caption: Experimental Workflow for ACE Inhibition Assay.
Conclusion
Temocaprilat demonstrates potent in-vitro inhibitory activity against angiotensin-converting enzyme. Its mechanism of action involves the competitive inhibition of ACE, which not only prevents the formation of the vasoconstrictor angiotensin II but also potentiates the effects of the vasodilator bradykinin. The standardized in-vitro assays, such as the HHL hydrolysis method, provide a reliable means of quantifying its inhibitory potency. This comprehensive understanding of temocaprilat's in-vitro profile is crucial for its continued evaluation and development in the context of cardiovascular and related diseases.
Temocapril's Effect on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temocapril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor temocaprilat, plays a significant role in the management of hypertension and heart failure.[1] Its therapeutic effects are primarily mediated through the modulation of the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation and fluid and electrolyte balance. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes the available quantitative data on its impact on key RAS components, outlines relevant experimental protocols, and presents visual representations of the associated signaling pathways and workflows.
Introduction: The Renin-Angiotensin System and this compound's Role
The renin-angiotensin system is a hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and subsequent sodium and water retention, all of which contribute to an elevation in blood pressure.[1]
This compound hydrochloride is an orally active ACE inhibitor.[2] Following administration, it is rapidly absorbed and hydrolyzed to its active diacid metabolite, temocaprilat.[3] Temocaprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II.[1] This inhibition leads to a reduction in circulating angiotensin II levels, resulting in vasodilation and decreased blood pressure.[1] Furthermore, the reduction in angiotensin II levels leads to a decrease in aldosterone secretion, promoting natriuresis and a reduction in blood volume.[1] A secondary effect of ACE inhibition is the potentiation of bradykinin, a vasodilator that is normally degraded by ACE. This contributes to the overall antihypertensive effect of this compound.
Quantitative Effects of this compound on the Renin-Angiotensin System
The inhibition of ACE by this compound leads to a feedback mechanism within the RAS. The reduction in angiotensin II, which normally exerts negative feedback on renin release, results in a compensatory increase in plasma renin activity (PRA). Concurrently, the diminished stimulation of the adrenal cortex by angiotensin II leads to a decrease in aldosterone secretion.
While the qualitative effects of this compound on the RAS are well-established, comprehensive quantitative data from human clinical trials are limited in the publicly available literature. The following tables summarize the available data from both human and preclinical studies.
Table 1: Effect of this compound on Plasma Renin Activity (PRA)
| Study Population | Dosage | Duration | Change in PRA | Study Reference |
| Hypertensive patients with type 2 diabetes mellitus | 20 mg daily | 6 weeks | Significant increase (p < 0.05) | [4] |
| Male Wistar rats | 80 µg/kg/day | 14 days | No significant change | [5] |
Note: The study in hypertensive patients did not provide specific quantitative values for the increase in PRA.
Table 2: Effect of this compound on Angiotensin II Levels
| Study Population | Dosage | Duration | Change in Angiotensin II | Study Reference |
| Normotensive patients with IgA nephropathy (in combination with losartan) | This compound 1 mg + Losartan 12.5 mg daily | 6 months | Significant decrease (p < 0.01) | [3] |
Note: This study evaluated a combination therapy, making it difficult to isolate the precise contribution of this compound to the observed effect.
Table 3: Effect of this compound on Aldosterone Levels
| Study Population | Dosage | Duration | Change in Aldosterone | Study Reference |
| Male Wistar rats | 80 µg/kg/day | 14 days | No significant change in serum aldosterone | [5] |
Note: The preclinical study in rats showed no significant change in serum aldosterone with this compound alone, which is contrary to the expected physiological response and may be specific to the experimental conditions.
Experimental Protocols
Measurement of Plasma Renin Activity (PRA)
PRA is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.
Protocol: Radioimmunoassay (RIA) for Angiotensin I Generation
-
Sample Collection and Handling:
-
Collect whole blood in pre-chilled EDTA tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
Divide each plasma sample into two aliquots. One aliquot is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I by renin. The second aliquot is kept at 4°C to prevent enzymatic activity and serves as a baseline control.
-
The enzymatic reaction is stopped by adding a specific inhibitor or by rapid freezing.
-
-
Quantification of Angiotensin I by RIA:
-
Angiotensin I levels in both the incubated and baseline samples are quantified using a commercial RIA kit.
-
The assay is based on the principle of competitive binding, where a known amount of radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a limited amount of specific antibody.
-
The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled angiotensin I in the sample.
-
A standard curve is generated using known concentrations of angiotensin I to determine the concentration in the unknown samples.
-
-
Calculation of PRA:
-
PRA is calculated as the difference in angiotensin I concentration between the 37°C incubated sample and the 4°C baseline sample, divided by the incubation time.
-
Results are typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
-
Measurement of Angiotensin II
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of angiotensin II in plasma due to its high specificity and sensitivity.
Protocol: LC-MS/MS for Angiotensin II Quantification
-
Sample Collection and Stabilization:
-
Collect whole blood into chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin II.
-
Immediately centrifuge at 4°C, and the resulting plasma is transferred to a new tube and stored at -80°C.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the plasma samples.
-
Apply the acidified plasma to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute angiotensin II from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate angiotensin II from other components on a reversed-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an acidic modifier (e.g., formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for angiotensin II and an internal standard are monitored for quantification.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of an angiotensin II standard.
-
Quantify the concentration of angiotensin II in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Measurement of Aldosterone
Aldosterone can be measured by both radioimmunoassay (RIA) and LC-MS/MS.
Protocol: Radioimmunoassay (RIA) for Aldosterone
-
Sample Collection:
-
Collect whole blood in either a serum separator tube or an EDTA plasma tube.
-
Centrifuge to separate serum or plasma.
-
Store at -20°C or -80°C until analysis.
-
-
Extraction (for some RIA kits):
-
Some RIA methods require an initial extraction of aldosterone from the plasma or serum using an organic solvent (e.g., diethyl ether or dichloromethane) to remove interfering substances. The solvent is then evaporated.
-
-
Radioimmunoassay:
-
Reconstitute the extracted sample (if applicable) or use the direct plasma/serum in the assay.
-
The principle is competitive binding, where aldosterone in the sample competes with a known amount of radiolabeled aldosterone (e.g., ¹²⁵I-aldosterone) for binding to a specific antibody.
-
After incubation, the antibody-bound and free fractions are separated.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of aldosterone in the sample is determined by comparing its binding to a standard curve generated with known concentrations of aldosterone.
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System and the Site of this compound Action
The following diagram illustrates the renin-angiotensin system and highlights the point of intervention by temocaprilat.
References
- 1. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 3. Low-dose combination therapy with this compound and losartan reduces proteinuria in normotensive patients with immunoglobulin a nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound hydrochloride, a novel angiotensin converting enzyme inhibitor, in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of this compound, an angiotensin converting enzyme inhibitor, on the cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Binding Profile of Temocapril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temocapril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, temocaprilat. This technical guide provides a comprehensive overview of the molecular structure of this compound and its active metabolite, temocaprilat, their binding profile to ACE, and the underlying mechanism of action. Detailed experimental methodologies for assessing ACE inhibition are presented, alongside a summary of quantitative binding data. Visual representations of the renin-angiotensin-aldosterone system (RAAS) signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of this compound's pharmacological properties.
Molecular Structure
This compound is chemically described as 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid[1]. As a prodrug, it is rapidly absorbed after oral administration and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) to its active diacid metabolite, temocaprilat[2]. The chemical structure of this compound contains an ester group that is cleaved to form the carboxyl groups in temocaprilat, which are crucial for its binding to the angiotensin-converting enzyme.
The IUPAC name for temocaprilat is (2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid[3]. The presence of the thiazepine ring in temocaprilat is a distinguishing feature among ACE inhibitors[2][4].
Table 1: Molecular Properties of this compound and Temocaprilat
| Property | This compound | Temocaprilat |
| IUPAC Name | 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid[1] | (2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid[3] |
| Molecular Formula | C23H28N2O5S2[1][5] | C21H24N2O5S2[3] |
| Molar Mass | 476.61 g/mol [5] | 448.6 g/mol [3] |
| CAS Number | 111902-57-9[1][5] | 110221-53-9[3] |
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, temocaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
The RAAS pathway is a critical regulator of blood pressure and fluid and electrolyte balance. The following diagram illustrates the cascade and the point of intervention by temocaprilat.
Binding Profile of Temocaprilat
Temocaprilat is a potent and competitive inhibitor of ACE. Its binding affinity has been quantified in various studies, demonstrating its high potency.
Table 2: Quantitative Binding Data for Temocaprilat against ACE
| Parameter | Value | Source Organism for ACE | Reference |
| IC50 | 1.2 nM | Rabbit Lung | [2] |
| Comparative Potency | 3-fold greater than enalaprilat | Rabbit Lung | [2] |
| Inhibitory Potency on Isolated Rat Aorta | 3 times that of enalaprilat | Rat Aorta | [4] |
IC50: The half maximal inhibitory concentration.
The binding of temocaprilat to ACE is characterized by its interaction with the active site of the enzyme, which contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. The carboxyl groups of temocaprilat are thought to chelate the zinc ion, effectively blocking the substrate-binding site. Molecular dynamics simulations have suggested that the thiazepine ring of temocaprilat induces a 15° tilt in the ACE active site, allowing for stronger coordination with the Zn²⁺ at the catalytic center[2].
Experimental Protocols
The determination of the inhibitory activity of temocaprilat on ACE is typically performed using in vitro enzyme inhibition assays. Below is a detailed methodology adapted from established protocols for ACE inhibitors.
In Vitro ACE Inhibition Assay
This protocol describes a spectrophotometric method to determine the IC50 value of temocaprilat for ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Temocaprilat
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Sodium borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.
-
Prepare a stock solution of temocaprilat in a suitable solvent (e.g., ultrapure water or DMSO, ensuring the final concentration of the organic solvent in the assay is minimal).
-
Prepare a series of dilutions of temocaprilat from the stock solution.
-
Prepare a solution of HHL (e.g., 5 mM) in sodium borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 20 µL of the ACE solution to 20 µL of each temocaprilat dilution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Termination of Reaction and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.
-
Vortex the mixture vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of IC50:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of temocaprilat.
-
Plot the percentage of inhibition against the logarithm of the temocaprilat concentration.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Conclusion
This compound, through its active metabolite temocaprilat, is a potent inhibitor of the angiotensin-converting enzyme. Its distinct molecular structure, featuring a thiazepine ring, contributes to its high binding affinity and efficacy in the modulation of the renin-angiotensin-aldosterone system. The quantitative data and experimental protocols provided in this guide offer valuable resources for researchers and professionals in the field of drug development, facilitating further investigation and understanding of this important therapeutic agent. The provided visualizations of the RAAS pathway and experimental workflow serve to simplify these complex processes for a clearer understanding.
References
- 1. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 3. Temocaprilat | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
The Activation of the Prodrug Temocapril to its Active Metabolite Temocaprilat: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioactivation of the angiotensin-converting enzyme (ACE) inhibitor prodrug, temocapril, into its pharmacologically active form, temocaprilat. The following sections detail the metabolic pathway, enzymatic kinetics, and relevant experimental protocols for studying this critical biotransformation.
Introduction to this compound and its Activation
This compound is an orally administered ACE inhibitor used in the management of hypertension and congestive heart failure.[1] As a prodrug, this compound is pharmacologically inactive and requires metabolic conversion to its active diacid metabolite, temocaprilat.[1] This activation process is crucial for the therapeutic efficacy of the drug. The primary mechanism of activation is the hydrolysis of the ethyl ester moiety of this compound.[2] This biotransformation predominantly occurs in the liver, catalyzed by human carboxylesterase 1 (CES1).[3] A minor contribution to the activation may also occur in the intestinal mucosa.[1]
The active metabolite, temocaprilat, is a potent inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, temocaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3]
The Metabolic Pathway of this compound Activation
The activation of this compound is a single-step enzymatic hydrolysis reaction. The chemical structures of this compound and temocaprilat are shown below.
This compound is chemically identified as 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid.[4] Temocaprilat , the active form, is (2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid.
The hydrolysis of the ethyl ester of this compound by CES1 results in the formation of temocaprilat and ethanol. This process unmasks the carboxyl group essential for binding to the active site of the angiotensin-converting enzyme.
Quantitative Data on this compound Activation and Pharmacokinetics
| Parameter | This compound | Temocaprilat | Reference |
| Pharmacokinetics in Humans (Oral Administration) | |||
| Tmax (hours) | ~1 | ~1.5 | [1] |
| Absolute Bioavailability of Temocaprilat | - | ~65% | [1] |
| Protein Binding | - | 99.5% | [5] |
| Elimination Half-life (t½) | - | ~13.1 hours | [5] |
| Route of Elimination | - | Renal and Biliary | [6] |
| Enzyme Kinetics of ACE Inhibitor Prodrugs with Human CES1 (Representative Data) | | | | | :--- | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint, Vmax/Km) | | Ramipril | 134 ± 21 | 143 ± 5 | 1.061 | | Trandolapril | 111 ± 13 | 40 ± 2 | 0.360 | | Enalapril | 1250 ± 240 | 25 ± 4 | 0.020 | Data for other ACE inhibitors are provided for comparative purposes as specific values for this compound are not publicly available.[7]
Experimental Protocols
In Vitro this compound Hydrolysis Assay Using Human Liver S9 Fractions
This protocol outlines a method to determine the kinetic parameters of this compound hydrolysis by hepatic enzymes, primarily CES1.
Objective: To determine the Michaelis-Menten kinetic constants (Km and Vmax) for the conversion of this compound to temocaprilat in human liver S9 fractions.
Materials:
-
This compound hydrochloride
-
Temocaprilat (as a reference standard)
-
Pooled human liver S9 fraction (commercially available)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (for LC-MS/MS)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute to achieve a range of concentrations for the assay (e.g., 1 µM to 1000 µM).
-
Prepare a stock solution of the internal standard in acetonitrile.
-
Thaw the human liver S9 fraction on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with ice-cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the human liver S9 fraction.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solutions at various concentrations to the wells.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 10, 20, 30 minutes, within the linear range of product formation).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and temocaprilat.
-
Generate a standard curve for temocaprilat to quantify its formation.
-
-
Data Analysis:
-
Calculate the rate of temocaprilat formation at each this compound concentration.
-
Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Caco-2 Cell Permeability and Metabolism Assay
This protocol is designed to assess the permeability of this compound across an in vitro model of the intestinal epithelium and to evaluate the extent of its intracellular conversion to temocaprilat.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and quantify the formation of temocaprilat in Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound and temocaprilat standards
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, perform a Lucifer yellow permeability assay. Only use monolayers with acceptable integrity.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect the final samples from both the apical and basolateral compartments.
-
To assess intracellular metabolism, lyse the cells and collect the lysate.
-
-
Sample Analysis:
-
Analyze the concentrations of this compound and temocaprilat in all samples (apical, basolateral, and cell lysate) by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Quantify the amount of temocaprilat formed to assess the metabolic activity of the Caco-2 cells.
-
Conclusion
The activation of the prodrug this compound to its active metabolite, temocaprilat, is a critical step for its therapeutic action. This process is efficiently mediated by hepatic carboxylesterase 1 through hydrolysis. Understanding the kinetics and mechanisms of this bioactivation is essential for drug development and for predicting potential drug-drug interactions. The experimental protocols provided in this guide offer a framework for the in-depth investigation of this compound activation, enabling researchers to further characterize its metabolic profile and ensure its safe and effective clinical use.
References
- 1. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Different accumulation of this compound and enalapril during repeated dosing in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical studies on temocapril for hypertension
An In-depth Technical Guide to the Preclinical Studies of Temocapril for Hypertension
Introduction
This compound is a long-acting, prodrug-type angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and related cardiovascular conditions.[1][2] Following oral administration, it is rapidly converted into its active diacid metabolite, temocaprilat, which exerts the therapeutic effect.[3][4] A distinguishing feature of this compound is its dual elimination pathway, with significant excretion through the bile, which makes it a potentially suitable option for hypertensive patients with renal insufficiency.[5][6] Preclinical research has been pivotal in elucidating its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. This guide provides a comprehensive overview of the key preclinical studies on this compound, focusing on its efficacy in various animal models of hypertension, with detailed experimental protocols and data presented for scientific evaluation.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound's primary mechanism of action is the potent and specific inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, temocaprilat.[1][7] ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid homeostasis.[3]
By inhibiting ACE, temocaprilat blocks the conversion of the relatively inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7] This inhibition leads to a cascade of beneficial hemodynamic effects:
-
Vasodilation: Reduced levels of angiotensin II, a powerful constrictor of blood vessels, result in the widening of blood vessels (vasodilation), which decreases systemic vascular resistance and lowers blood pressure.[1][3]
-
Reduced Aldosterone Secretion: The decrease in angiotensin II levels also leads to reduced secretion of aldosterone from the adrenal cortex. This diminishes the reabsorption of sodium and water in the kidneys, contributing to a reduction in blood volume and further lowering blood pressure.[1][7]
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the antihypertensive effect.
The active metabolite, temocaprilat, has demonstrated slightly higher potency in inhibiting ACE isolated from rabbit lung compared to enalaprilat.[5][8]
Preclinical Pharmacodynamics
This compound has demonstrated significant efficacy in various animal models, showing beneficial effects on blood pressure, cardiac remodeling, and renal function.
Antihypertensive Efficacy
This compound effectively reduces blood pressure in hypertensive animal models without causing significant changes in heart rate or cardiac output.[5][9] Studies in stroke-prone spontaneously hypertensive rats (SHR) have shown that this compound can prolong survival rates.[9]
Table 1: Antihypertensive Effects of this compound in Preclinical Models
| Animal Model | Treatment Group | Dose | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Dahl Salt-Sensitive Rats | This compound (TEM(+)) | 0.2 mg/kg/day | 6 weeks | Prevented further progression of hypertension compared to placebo. Maintained a subdepressor effect. | [10] |
| Stroke-Prone SHR | This compound | Not Specified | Not Specified | Prolonged survival rates. | [9] |
| Hypertensive Rats (FGS Model) | High-Dose this compound | Not Specified | Not Specified | Significantly lowered blood pressure. | [11] |
| Hypertensive Rats (FGS Model) | Low-Dose this compound | Not Specified | Not Specified | Did not significantly lower blood pressure but still prevented renal lesions. |[11] |
Cardioprotective Effects and Cardiac Remodeling
This compound has been shown to improve cardiac remodeling in animal models.[5] It prevents coronary vascular remodeling by suppressing local ACE and reducing oxidative stress.[5] In a hypertensive diastolic heart failure model using Dahl salt-sensitive rats, chronic administration of a subdepressor dose of this compound, initiated even after left ventricular hypertrophy (LVH) and diastolic dysfunction were established, prevented the transition to heart failure.[10][12]
Table 2: Cardioprotective Effects of this compound in Dahl Salt-Sensitive Rats
| Parameter | Group (at 19 weeks) | Value | Outcome vs. Placebo | Reference |
|---|---|---|---|---|
| LV Weight / Body Weight (mg/g) | Placebo (TEM(-)) | 4.2 ± 0.1 | - | [10] |
| This compound (TEM(+)) | 3.7 ± 0.1* | Prevented further progression of LVH | [10] | |
| LV End Diastolic Pressure (mmHg) | Placebo (TEM(-)) | 21 ± 2 | - | [10] |
| This compound (TEM(+)) | 10 ± 1* | Prevented elevation | [10] | |
| Myocardial Stiffness Constant | Placebo (TEM(-)) | Elevated | - | [10] |
| This compound (TEM(+)) | Attenuated Increase* | Attenuated stiffening | [10] | |
| Sarcoplasmic Reticulum Ca2+-ATPase 2a | Placebo (TEM(-)) | Decreased | - | [10] |
| This compound (TEM(+)) | Attenuated Decrease* | Preserved Ca2+ handling protein levels | [10] |
*p < 0.05 vs. Placebo
Renal Protective Effects
This compound demonstrates significant renal protective effects. It improves renal function and decreases urinary albumin excretion in animal models of diabetes and hypertension.[5][13] In a rat model of chronic focal and segmental glomerulosclerosis (FGS), even a low dose of this compound that did not significantly lower systemic blood pressure prevented renal lesions, suppressed proteinuria, and reduced glomerular macrophage infiltration.[11] This suggests a blood pressure-independent mechanism of renal protection, likely through direct interruption of the local renin-angiotensin system.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on published studies.
Hypertensive Diastolic Heart Failure Model
-
Animal Model: Male Dahl-Iwai salt-sensitive rats.[12]
-
Induction of Hypertension: Rats are fed a high-salt diet (8% NaCl) starting from 7 weeks of age to induce hypertension, followed by compensatory LVH and diastolic dysfunction by 13 weeks.[12]
-
Experimental Groups:
-
Blood Pressure Measurement: Systolic blood pressure is measured periodically using a non-invasive tail-cuff system.[12]
-
Cardiac Function Assessment: At the end of the treatment period (19 weeks), rats undergo hemodynamic studies. A catheter is inserted into the left ventricle to measure parameters such as LV end-diastolic pressure and the time constant of LV relaxation (Tau).[10]
-
Histological Analysis: Hearts are excised, and the left ventricle is weighed to determine the LV weight to body weight ratio. Tissue sections are prepared and stained to assess LV fibrosis.[10][12]
-
Molecular Analysis: Western blotting is performed on myocardial tissue to quantify protein levels of sarcoplasmic reticulum calcium(2+)-ATPase 2a (SERCA2a) and phosphorylated phospholamban, which are key regulators of cardiac muscle relaxation.[10]
Cyclosporine-Induced Nephrotoxicity Model
-
Animal Model: Male Wistar rats.[14]
-
Experimental Groups (n=5 per group):
-
Group 1 (Control): Received olive oil (vehicle).
-
Group 2 (CsA): Received cyclosporine (CsA) at 30 mg/kg/day.
-
Group 3 (CsA + this compound): Received CsA (30 mg/kg/day) and this compound (80 µg/kg/day).
-
Group 4 (this compound): Received this compound (80 µg/kg/day).[14]
-
-
Drug Administration: All drugs were given orally for 14 days.[14]
-
Renal Function Assessment: At day 14, measurements included:
-
Renal cortical blood flow (RCBF).
-
Serum creatinine (S-Cr) and creatinine clearance (CCr).
-
Serum potassium (S-K).[14]
-
-
Histological Analysis: Kidneys were processed for light microscopy with Bowie stain to estimate the size of renin granules using an image analysis system.[14]
Preclinical Pharmacokinetics
This compound is a prodrug that is rapidly absorbed and converted to its active metabolite, temocaprilat.[3][8] A key pharmacokinetic feature is its dual excretion pathway. In healthy volunteers, after a single dose, approximately 36-44% of the administered drug was excreted in the feces and 17-24% in the urine as the active diacid metabolite.[15] This suggests substantial biliary excretion, which is advantageous in patients with renal impairment.[5][6]
Table 3: Pharmacokinetic Parameters of this compound and Temocaprilat in Hypertensive Patients (Single 20 mg Dose)
| Parameter | Analyte | Young (≤40 years) | Elderly (≥69 years) | Reference |
|---|---|---|---|---|
| tmax (h) | This compound | 1.0 | 1.0 | [16] |
| Temocaprilat | 1.5 | 1.5 | [16] | |
| Cmax (ng/ml) | This compound | 499 ± 204 | 557 ± 255 | [16] |
| Temocaprilat | 269 ± 111 | 358 ± 127 | [16] | |
| AUC (ng·h/ml) | This compound | 785 ± 321 | 862 ± 372 | [16] |
| Temocaprilat | 1620 ± 626 | 2910 ± 1030* | [16] | |
| t1/2 (h) | This compound | 1.2 ± 0.3 | 1.2 ± 0.3 | [16] |
| Temocaprilat | 11.0 ± 5.6 | 12.3 ± 4.5 | [16] | |
| Renal Clearance (ml/min) | This compound | 148 ± 65 | 76 ± 40* | [16] |
| Temocaprilat | 31 ± 13 | 14 ± 7* | [16] |
*Statistically significant difference between young and elderly groups.
Signaling Pathways in Cardioprotection
The cardioprotective effects of this compound involve the modulation of specific intracellular signaling pathways associated with cardiac hypertrophy and calcium handling. In the Dahl salt-sensitive rat model, this compound administration prevented the downregulation of key calcium-regulating proteins.[10]
Conclusion
Preclinical studies have firmly established this compound as an effective antihypertensive agent with significant end-organ protective properties. Its mechanism of action via ACE inhibition is well-characterized, leading to potent blood pressure reduction. Animal model data reveal that this compound's benefits extend beyond simple blood pressure control, offering substantial cardioprotection by attenuating left ventricular hypertrophy and fibrosis, and preserving cardiac function. Furthermore, its ability to protect renal structure and function, even at doses that do not significantly impact systemic blood pressure, highlights its direct, beneficial effects on local tissue RAAS. The unique pharmacokinetic profile, characterized by dual renal and biliary excretion, provides a strong rationale for its use in patient populations with renal comorbidities. These comprehensive preclinical findings have provided a solid foundation for the clinical application of this compound in the treatment of hypertension.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and temocaprilat after 14 once daily oral doses of this compound in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 10. This compound prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significant suppressive effect of low-dose this compound, an ACE inhibitor with biliary excretion, on FGS lesions in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [The effect of this compound, an angiotensin-converting enzyme inhibitor with preferential biliary excretion, on experimental diabetic nephropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of this compound, an angiotensin converting enzyme inhibitor, on the cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound HCl | CAS:110221-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Targets of Temocaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular targets of temocaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. The document details its mechanism of action, quantitative inhibitory data, effects on key signaling pathways, and the experimental protocols used for its characterization.
Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)
Temocaprilat's principal mechanism of action is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[2]
By competitively binding to ACE, temocaprilat blocks this conversion, leading to several downstream effects:
-
Reduced Angiotensin II Levels: This is the primary outcome, resulting in decreased vasoconstriction and a reduction in blood pressure.[1][2]
-
Decreased Aldosterone Secretion: Lower levels of angiotensin II reduce the stimulation of the adrenal cortex, leading to decreased aldosterone secretion. This promotes sodium and water excretion, further contributing to blood pressure reduction.[1][2]
-
Vasodilation: The prevention of angiotensin II formation results in systemic vasodilation and reduced vascular resistance.[1][3]
Molecular dynamics simulations have suggested that the thiazepine ring in temocaprilat induces a conformational change in the ACE active site, allowing for stronger coordination with the catalytic Zn²⁺ ion.[3]
Quantitative Inhibitory Data
Temocaprilat demonstrates potent inhibition of ACE. Its inhibitory activity has been quantified and compared to other well-known ACE inhibitors.
| Target Enzyme | Parameter | Value | Species/Source | Reference |
| Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 1.2 nM | Rabbit Lung | [3] |
| Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 3.6 nM | Rabbit Lung | [4] |
| Angiotensin I-induced Contraction | IC₅₀ | 7.6 nM | Isolated Rat Aorta | [4] |
| Angiotensin-Converting Enzyme (ACE) | Potency vs. Enalaprilat | ~3-fold greater | Rabbit Lung | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Temocaprilat's intervention in the RAAS pathway is a cornerstone of its therapeutic effect. The diagram below illustrates this critical interaction.
Secondary Target: The Kallikrein-Kinin System
ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator peptide.[5] By inhibiting ACE, temocaprilat prevents the breakdown of bradykinin. This leads to increased bradykinin levels, which contributes to the overall antihypertensive effect through:
-
Enhanced Vasodilation: Bradykinin promotes vasodilation by stimulating the release of nitric oxide and prostacyclin from endothelial cells.
-
Cardioprotective Effects: The kallikrein-kinin system is implicated in various cardioprotective and renal-protective mechanisms.[6][7]
This dual mechanism of action—simultaneously blocking the vasoconstrictive RAAS pathway and potentiating the vasodilatory kallikrein-kinin system—is a hallmark of ACE inhibitors like temocaprilat.
Signaling Pathway: Kallikrein-Kinin System Interaction
The following diagram illustrates how temocaprilat's inhibition of ACE affects the kallikrein-kinin system.
Other Cellular Effects
Beyond its primary enzymatic targets, temocaprilat has been shown to exert direct effects on vascular cells, particularly under pathological conditions. Research indicates that temocaprilat can:
-
Alleviate High-Glucose Mediated Suppression: In human aortic endothelial cells (HAECs), temocaprilat dose-dependently relieves the inhibitory effect of high glucose on cell proliferation.[8]
-
Inhibit Oxidative Stress: It has been shown to inhibit oxidative stress induced by high glucose in HAECs.[8]
-
Modulate Inflammatory Responses: Temocaprilat can inhibit IL-1β induced IL-6 expression by reducing the stability of IL-6 mRNA, suggesting a role in mitigating vascular inflammation.[8]
Experimental Protocols
The characterization of temocaprilat and other ACE inhibitors relies on robust in vitro assays. Below is a generalized protocol for determining ACE inhibitory activity using a fluorometric method, based on common laboratory practices.[9][10][11]
Protocol: Fluorometric ACE Inhibition Assay
This assay measures the cleavage of a synthetic fluorogenic peptide substrate by ACE. The resulting fluorescence is directly proportional to ACE activity, and its reduction in the presence of an inhibitor allows for the calculation of IC₅₀ values.
Materials:
-
ACE enzyme (e.g., from rabbit lung)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro or similar)
-
Assay Buffer (e.g., Tris-HCl with ZnCl₂)
-
Temocaprilat (or other inhibitors) at various concentrations
-
96-well black opaque microplate
-
Fluorescence microplate reader (Excitation ~320 nm, Emission ~405 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of temocaprilat in the assay buffer. Dilute the ACE enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Assay Setup: To appropriate wells of the 96-well plate, add:
-
Blank Wells: Assay buffer only.
-
Control Wells (100% Activity): Assay buffer + ACE enzyme solution.
-
Inhibitor Wells: Temocaprilat dilution + ACE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells (except blanks).
-
Kinetic Measurement: Immediately place the plate in the reader (pre-set to 37°C) and measure fluorescence intensity every minute for a duration of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each temocaprilat concentration relative to the control wells.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical ACE inhibition assay.
References
- 1. Temocaprilat | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 4. Temocaprilat|lookchem [lookchem.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ACE-inhibitory activity assay: IC50 [protocols.io]
- 10. ACE Inhibition Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Testing Temocapril Efficacy in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models of hypertension for evaluating the efficacy of temocapril, an angiotensin-converting enzyme (ACE) inhibitor. Detailed protocols for model induction, drug administration, and data collection are provided to ensure reproducible and reliable results.
Introduction to this compound
This compound is a prodrug that is converted in the body to its active metabolite, temocaprilat.[1] Temocaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By blocking ACE, temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1]
Animal Models for Evaluating this compound Efficacy
Several well-established animal models are employed to study hypertension and assess the therapeutic potential of antihypertensive drugs like this compound. The most relevant models for this purpose are:
-
Spontaneously Hypertensive Rat (SHR): This genetic model develops hypertension without any external induction and is widely used to study essential hypertension.
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This surgical model mimics hypertension caused by renal artery stenosis, which leads to overactivation of the RAAS.
-
Dahl Salt-Sensitive (S) Rat: This genetic model develops hypertension when fed a high-salt diet, modeling salt-sensitive hypertension.
Data Presentation: Efficacy of this compound in Hypertensive Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in reducing blood pressure and mitigating end-organ damage in various animal models of hypertension.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Reduction | Reference |
| SHRSP | Control | - | - | ~240 | ~240 | 0% | [2] |
| SHRSP | This compound | 1 | > 100 days | ~240 | Significantly Reduced | Not Specified | [2] |
SHRSP: Stroke-Prone Spontaneously Hypertensive Rat
Table 2: Effect of this compound on Cardiac Parameters in Dahl Salt-Sensitive (S) Rats on a High-Salt Diet
| Parameter | Control (Placebo) | This compound | Measurement Time | Reference |
| Systolic Blood Pressure (mmHg) | 185 ± 5 | 183 ± 4 | 19 weeks | [3][4][5] |
| LV End Diastolic Pressure (mmHg) | 21 ± 2 | 10 ± 1 | 19 weeks | [3][4][5] |
| LV Mass / Body Weight (mg/g) | 3.5 ± 0.1 | 3.1 ± 0.1 | 19 weeks | [3][4][5] |
| Lung Weight / Body Weight (mg/g) | 5.5 ± 0.3 | 4.5 ± 0.2* | 19 weeks | [3][4][5] |
*Data are presented as mean ± SEM. *p<0.05 vs. Control. LV: Left Ventricular. Dahl S rats were fed an 8% NaCl diet from 7 weeks of age. This compound (0.2 mg/kg/day) or placebo was administered from 13 to 19 weeks of age.[3][4][5]
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound within the RAAS pathway.
Experimental Workflow for Testing this compound in Hypertensive Rats
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the long-term efficacy of this compound in reducing blood pressure and preventing mortality in a genetic model of hypertension.
Materials:
-
Male Stroke-Prone Spontaneously Hypertensive Rats (SHRSP), 8-10 weeks old.
-
This compound hydrochloride.
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Oral gavage needles (18-20 gauge for rats).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Standard rat chow and water.
Procedure:
-
Acclimation: House the SHRSP rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat for 3-5 consecutive days to obtain a stable baseline.
-
Group Allocation: Randomly divide the rats into at least two groups:
-
Vehicle Control Group.
-
This compound Treatment Group (e.g., 1 mg/kg/day).[2]
-
-
Drug Preparation and Administration:
-
Prepare a fresh solution or suspension of this compound in the vehicle daily.
-
Administer the assigned treatment (vehicle or this compound) once daily via oral gavage.[6] The volume should be consistent across all animals (typically 1-2 ml/kg).
-
-
Monitoring:
-
Measure SBP and HR weekly throughout the study.
-
Monitor the general health and body weight of the animals regularly.
-
Record mortality in each group.[2]
-
-
Endpoint and Data Analysis:
-
The study duration can be long-term (e.g., over 100 days) to assess effects on survival.[2]
-
At the end of the study, euthanize the animals and harvest organs (heart, kidneys) for weight measurement and histological analysis.
-
Calculate the heart weight to body weight ratio as an index of cardiac hypertrophy.
-
Statistically analyze the differences in SBP, HR, survival rates, and organ weights between the groups.
-
Protocol 2: Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model
Objective: To assess the efficacy of this compound in a model of RAAS-dependent hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Silver clips (internal diameter of 0.20-0.23 mm).[7]
-
Surgical instruments for laparotomy.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Analgesics for post-operative care.
-
Other materials as listed in Protocol 1.
Procedure:
-
Acclimation: As described in Protocol 1.
-
2K1C Surgery:
-
Anesthetize the rat.
-
Perform a flank or midline incision to expose the left renal artery.
-
Carefully dissect the renal artery from the surrounding tissue.
-
Place a silver clip with a pre-determined internal diameter (e.g., 0.2 mm) around the renal artery.[7]
-
Suture the incision in layers.
-
Administer post-operative analgesics as required.
-
Sham-operated control animals should undergo the same surgical procedure without the placement of the clip.
-
-
Hypertension Development:
-
Allow 4-6 weeks for hypertension to develop and stabilize.
-
Monitor SBP weekly. Rats with SBP consistently above 160-180 mmHg are considered hypertensive.
-
-
Treatment Phase:
-
Once hypertension is established, measure baseline SBP and HR.
-
Randomly assign hypertensive rats to vehicle and this compound treatment groups.
-
Administer treatments daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Endpoint: As described in Protocol 1.
Protocol 3: Dahl Salt-Sensitive (S) Rat Model
Objective: To determine the effectiveness of this compound in a model of salt-sensitive hypertension.
Materials:
-
Male Dahl Salt-Sensitive (S) rats, 6-7 weeks old.
-
Normal salt diet (0.3% NaCl).
-
Other materials as listed in Protocol 1.
Procedure:
-
Acclimation: House the Dahl S rats for one week on a normal salt diet.
-
Induction of Hypertension:
-
Pre-Treatment Monitoring:
-
Treatment Phase:
-
Monitoring and Endpoint:
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Dosing time-dependent effect of this compound on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Treatment of Spontaneously Hypertensive Rats with Captopril-Surface Functionalized Furosemide-Loaded Multi-Wall Lipid-Core Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure ACE Inhibition by Temocapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril is a prodrug that is metabolized in the body to its active form, temocaprilat, a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5][6] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Inhibition of ACE is a critical therapeutic strategy for the management of hypertension and heart failure.[1][3] These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of this compound on ACE.
The primary cell line recommended for these assays is Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express ACE.[7][8][9][10] Two principal methods are described: a direct measurement of ACE activity using a fluorogenic substrate and a downstream quantification of angiotensin II production via ELISA.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The diagram below illustrates the central role of ACE in the RAAS pathway and the mechanism of action of ACE inhibitors like temocaprilat.
Data Presentation
The inhibitory potency of ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for temocaprilat and other commonly used ACE inhibitors.
| ACE Inhibitor | IC50 (nM) | Assay System | Reference |
| Temocaprilat | 1.2 | ACE isolated from rabbit lung | [11] |
| Enalaprilat | 3.6 | ACE isolated from rabbit lung | [11] |
| Ramiprilat | 2 | Pig vascular endothelial cells | [12] |
| Captopril | 20 | Biochemical assay | [13] |
Experimental Protocols
Protocol 1: Fluorogenic Cell-Based ACE Activity Assay
This protocol describes a method to directly measure ACE activity in HUVECs using a synthetic fluorogenic substrate.
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well black, clear-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution)
-
Temocaprilat (active metabolite of this compound)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Captopril (as a positive control)
-
Fluorescence microplate reader
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a near-confluent monolayer at the time of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of temocaprilat in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the temocaprilat stock solution in assay buffer to achieve a range of desired final concentrations. Also, prepare serial dilutions of captopril as a positive control.
-
-
Assay Protocol:
-
When HUVECs are near-confluent, gently aspirate the culture medium.
-
Wash the cell monolayer twice with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the diluted temocaprilat or captopril solutions to the respective wells. For control wells (no inhibitor), add 50 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the fluorogenic ACE substrate solution in assay buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm for Abz-based substrates) kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of ACE inhibition for each concentration of temocaprilat using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the temocaprilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Angiotensin II Quantification by ELISA
This protocol describes an indirect method to measure ACE inhibition by quantifying the amount of angiotensin II produced by HUVECs.
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
24-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Serum-free culture medium
-
Temocaprilat
-
Angiotensin I
-
Human Angiotensin II ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs into a 24-well plate and grow to near confluency.
-
-
Cell Treatment:
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Add serum-free medium to each well and incubate for a few hours to starve the cells.
-
Prepare serial dilutions of temocaprilat in serum-free medium.
-
Aspirate the starvation medium and add the temocaprilat dilutions to the respective wells. Include control wells with medium only.
-
Pre-incubate for 30 minutes at 37°C.
-
Prepare a stock solution of Angiotensin I in serum-free medium.
-
Add Angiotensin I to each well to a final concentration of approximately 1 µM.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C to allow for the conversion of Angiotensin I to Angiotensin II.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove any cell debris.
-
The clarified supernatant can be used immediately for the ELISA or stored at -80°C for later analysis.
-
-
Angiotensin II ELISA:
-
Perform the Angiotensin II ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Preparing Angiotensin II standards and a standard curve.
-
Adding samples and standards to the antibody-coated microplate.
-
Incubating with a biotin-conjugated antibody and then a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Calculate the concentration of Angiotensin II in each sample using the standard curve generated from the ELISA.
-
Determine the percentage of ACE inhibition for each temocaprilat concentration: % Inhibition = [1 - (Ang II concentration in sample / Ang II concentration in control)] * 100
-
Plot the percentage of inhibition against the logarithm of the temocaprilat concentration and fit the data to determine the IC50 value.
-
References
- 1. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0061720) [hmdb.ca]
- 4. Temocaprilat | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Differences in the effect of angiotensin-converting enzyme inhibitors on the rate of endothelial cell apoptosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 12. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Temocapril Clinical Trials in Humans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temocapril is a prodrug that is converted in the body to its active metabolite, temocaprilat, which is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is primarily indicated for the treatment of hypertension, congestive heart failure, and diabetic nephropathy.[1] The primary mechanism of action of this compound is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][4] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4] These application notes provide a comprehensive framework for the design and execution of clinical trials to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in human subjects.
Core Objectives of this compound Clinical Trials
The principal goals for conducting clinical trials with this compound are to:
-
Establish Efficacy: To demonstrate a statistically significant and clinically meaningful reduction in blood pressure in hypertensive patients compared to a placebo or an active comparator.
-
Assess Safety and Tolerability: To characterize the safety profile of this compound across a range of doses and in diverse patient populations, identifying the incidence and nature of adverse events.
-
Define Pharmacokinetics (PK): To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, temocaprilat. This compound is rapidly absorbed and converted to temocaprilat.[1] Steady-state is typically reached within one week of daily dosing.[5]
-
Characterize Pharmacodynamics (PD): To quantify the effect of this compound on the RAAS by measuring biomarkers such as plasma renin activity (PRA), angiotensin II, and aldosterone levels.
-
Determine Dose-Response: To establish the optimal dosage range for this compound that balances efficacy and safety.
Study Design and Methodology
A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a robust design to definitively assess the antihypertensive efficacy and safety of this compound.
Patient Population
A well-defined patient population is critical for the successful execution of the clinical trial.
Inclusion Criteria:
-
Adults (18-75 years of age) with a diagnosis of mild to moderate essential hypertension.
-
Defined by an average sitting diastolic blood pressure (DBP) of 95-114 mmHg and a systolic blood pressure (SBP) of 140-180 mmHg after a washout period.
-
Willingness to provide written informed consent and comply with study procedures.
Exclusion Criteria:
-
Secondary hypertension of any etiology.
-
History of hypersensitivity or angioedema related to ACE inhibitors.
-
Severe renal impairment (creatinine clearance < 30 mL/min).
-
Clinically significant hepatic dysfunction.
-
Pregnancy or lactation.
-
Concomitant use of medications that could significantly affect blood pressure.
Treatment Plan
Participants will undergo a 2-4 week single-blind placebo run-in period to ensure compliance and stabilize baseline blood pressure measurements. Following this, eligible subjects will be randomized to one of the treatment arms.
| Treatment Group | Dosage | Frequency | Duration |
| This compound | 4 mg | Once Daily | 12 Weeks |
| Placebo | Matched Placebo | Once Daily | 12 Weeks |
Experimental Protocols
Blood Pressure Measurement
Accurate and consistent blood pressure measurement is paramount for the primary efficacy endpoint.
Protocol:
-
Use a calibrated and validated automated oscillometric device.
-
Patients must be seated and resting in a quiet room for at least 5 minutes prior to measurement.
-
Ensure the correct cuff size is used for the patient's arm circumference.
-
Take three separate readings at 1-2 minute intervals.
-
The average of the last two readings will be recorded as the blood pressure for that visit.
-
Ambulatory Blood Pressure Monitoring (ABPM) should be performed at baseline and at the end of the treatment period to assess the 24-hour blood pressure profile.[6]
Pharmacokinetic Analysis
Protocol:
-
Serial blood samples will be collected at pre-defined time points after the first dose and at steady-state (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma concentrations of this compound and its active metabolite, temocaprilat, will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Key PK parameters to be calculated include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Pharmacodynamic Analysis
Protocol:
-
Blood samples for PD biomarkers will be collected at baseline and at the end of the treatment period.
-
Samples for plasma renin activity (PRA), angiotensin II, and aldosterone will be collected in pre-chilled EDTA tubes and immediately placed on ice.
-
Plasma will be separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits will be used for the quantification of PRA, angiotensin II, and aldosterone.
Data Presentation and Visualization
Data Tables
Table 1: Pharmacokinetic Parameters of Temocaprilat at Steady-State
| Parameter | This compound (4 mg) (Mean ± SD) |
| Cmax (ng/mL) | Data to be filled from study |
| Tmax (hr) | Data to be filled from study |
| AUC0-24 (ng·hr/mL) | Data to be filled from study |
| t1/2 (hr) | Data to be filled from study |
Table 2: Change from Baseline in Blood Pressure at Week 12
| Parameter | This compound (4 mg) (Mean ± SD) | Placebo (Mean ± SD) |
| Sitting SBP (mmHg) | Data to be filled from study | Data to be filled from study |
| Sitting DBP (mmHg) | Data to be filled from study | Data to be filled from study |
| 24-hr Mean SBP (mmHg) | Data to be filled from study | Data to be filled from study |
| 24-hr Mean DBP (mmHg) | Data to be filled from study | Data to be filled from study |
Table 3: Incidence of Key Adverse Events
| Adverse Event | This compound (4 mg) (n, %) | Placebo (n, %) |
| Cough | Data to be filled from study | Data to be filled from study |
| Dizziness | Data to be filled from study | Data to be filled from study |
| Hyperkalemia | Data to be filled from study | Data to be filled from study |
| Angioedema | Data to be filled from study | Data to be filled from study |
Diagrams
Caption: Logical workflow of the this compound clinical trial phases.
Caption: Mechanism of action of temocaprilat within the RAAS pathway.
Statistical Considerations
The primary efficacy endpoint will be the change from baseline in mean sitting DBP at week 12. An Analysis of Covariance (ANCOVA) model will be used, with treatment group as the main factor and baseline DBP as a covariate. The sample size will be calculated to provide at least 90% power to detect a clinically meaningful difference in DBP between this compound and placebo. All safety data will be summarized using descriptive statistics.
Conclusion
This document outlines a robust and comprehensive experimental design for a pivotal clinical trial of this compound in patients with essential hypertension. Adherence to these standardized protocols will ensure the collection of high-quality data, enabling a thorough evaluation of the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound. The findings from such a trial will be crucial for regulatory submissions and for informing clinical practice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the In-Vitro Use of Temocapril
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor, for use in a variety of in-vitro experimental settings. Due to its hydrophobic nature, this compound requires careful selection of solvents to ensure complete dissolution and maintain its stability for accurate and reproducible results. This document outlines the solubility profile of this compound hydrochloride, provides detailed protocols for the preparation of stock and working solutions, and includes essential considerations for minimizing solvent-induced artifacts in cell-based assays.
Physicochemical Properties and Solubility Profile
This compound is a prodrug that is converted to its active metabolite, temocaprilat, in the body. For in-vitro studies, the hydrochloride salt of this compound is typically used. Understanding its solubility is critical for proper experimental design.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 100 mg/mL (194.91 mM)[1], 103 mg/mL (200.75 mM)[2], 20 mg/mL[3] | A common solvent for creating high-concentration stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| Ethanol | Soluble | 1 mg/mL[3], 103 mg/mL[2], Freely soluble[4] | Another suitable organic solvent for stock solutions. |
| Dimethyl Formamide (DMF) | Soluble | 30 mg/mL[3] | Can be used to prepare stock solutions. It is recommended to purge the solvent with an inert gas.[3] |
| Methanol | Soluble | Used to prepare a 1000 µg/mL stock solution.[5] | Suitable for analytical purposes and can be used for preparing stock solutions. |
| Water | Very slightly soluble/Insoluble[2][4] | This compound hydrochloride has poor aqueous solubility.[4][6] Direct dissolution in aqueous buffers is not recommended. | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[3] | For aqueous-based assays, a two-step dissolution process is necessary.[3] A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[3] |
Experimental Protocols
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in an organic solvent.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, add 19.49 µL of DMSO per 1 mg of this compound hydrochloride).
-
Dissolution: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Manufacturer recommendations suggest storing at -20°C for up to 1 month and at -80°C for up to 6 months in solvent.[7]
Preparation of Working Solutions for In-Vitro Assays
This protocol details the dilution of the concentrated stock solution into aqueous cell culture media or buffer for direct application to cells.
Materials:
-
This compound hydrochloride stock solution (from Protocol 2.1)
-
Pre-warmed sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw an aliquot of the this compound hydrochloride stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure homogeneity, perform serial dilutions.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the aqueous medium. For example, dilute the 100 mM DMSO stock solution 1:100 in cell culture medium to get a 1 mM intermediate solution.
-
From the intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
-
Direct Dilution (for low concentrations): For very low final concentrations, a direct dilution from the stock may be possible. However, it is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and prevent precipitation.
-
Final Solvent Concentration: Crucially, ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.[8] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately, as the stability of this compound in aqueous solutions for more than a day is not advised.[3]
Mandatory Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of ACE Inhibition
Caption: ACE inhibition by this compound.
Important Considerations
-
Purity of Reagents: Use high-purity this compound hydrochloride and anhydrous, research-grade solvents to avoid introducing contaminants into your experiments.
-
Inert Gas: For solvents like DMF, purging with an inert gas can help prevent degradation.[3]
-
Vehicle Controls: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent used to dissolve the this compound, but without the drug itself.
-
Solubility Testing: If you are using a different cell culture medium or buffer than what is described, it is advisable to perform a small-scale solubility test to ensure that this compound does not precipitate at your desired working concentration.
-
Prodrug Activation: Remember that this compound is a prodrug. In many in-vitro systems, particularly those with subcellular fractions, the necessary enzymes (like carboxylesterases) to convert it to the active form, temocaprilat, may not be present.[9] For experiments requiring the active form, consider using temocaprilat directly if available.
References
- 1. This compound HCl | CAS:110221-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Temocapril
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of temocapril.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and this compound hydrochloride?
Q2: In which solvents is this compound soluble?
A2: this compound and its hydrochloride salt are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] This property is often utilized for preparing stock solutions in experimental settings.
Q3: How does the prodrug nature of this compound relate to its solubility?
A3: this compound is a prodrug that is converted in the body to its active metabolite, temocaprilat. The prodrug design, which includes an ester group, is a common strategy to enhance the lipophilicity of a drug, which can improve its absorption through the gastrointestinal tract. However, this increased lipophilicity often corresponds to lower aqueous solubility. The conversion to the more polar diacid metabolite, temocaprilat, can influence its distribution and elimination.
Q4: Are there any known stability issues for this compound in aqueous solutions?
A4: Yes, the stability of this compound in aqueous solutions can be influenced by pH. As an ester-containing compound, it may be susceptible to hydrolysis, particularly under acidic or basic conditions. One study on a similar ACE inhibitor suggests that maximum stability is achieved at a lower pH.[5][6] The degradation of this compound is not solely dependent on pH but can also be catalyzed by other substances.[7] Therefore, it is crucial to consider the pH and composition of the aqueous medium when conducting experiments.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer. | The aqueous solubility of this compound is exceeded. | 1. Decrease the final concentration: Reduce the amount of stock solution added to the aqueous buffer. 2. Incorporate a co-solvent: Add a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer to increase the overall solvent capacity. 3. Adjust the pH: Since this compound's absorption is pH-dependent, its solubility likely is as well. Experiment with buffers at different pH values (e.g., pH 5-7) to find the optimal pH for solubility. 4. Utilize a solubilization technique: Consider preparing a formulation of this compound using methods like cyclodextrin complexation or solid dispersion (see Experimental Protocols section). |
| Inconsistent results in cell-based assays or animal studies. | Poor and variable dissolution of this compound leading to inconsistent exposure. | 1. Prepare a nanosuspension: Reducing the particle size to the nanometer range can significantly improve the dissolution rate and saturation solubility. 2. Formulate as a solid dispersion: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution. 3. Use a cyclodextrin complex: Encapsulating this compound within a cyclodextrin molecule can increase its apparent solubility. 4. Ensure homogeneity of the dosing solution: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. |
| Difficulty in preparing a stable aqueous formulation for in vivo studies. | This compound's inherent low solubility and potential for degradation. | 1. pH optimization and buffering: Identify a pH that balances solubility and stability and use a suitable buffer system to maintain it. 2. Inclusion of stabilizers: Consider adding antioxidants or chelating agents if degradation is suspected. 3. Formulation as a self-emulsifying drug delivery system (SEDDS): This can improve solubility and protect the drug from degradation in the gastrointestinal tract. |
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble (<1 mg/mL); Predicted: 0.00342 mg/mL | [1][8] |
| This compound Hydrochloride | Water | Very slightly soluble | [2] |
| This compound / this compound HCl | DMSO | Soluble | [4] |
| This compound / this compound HCl | Ethanol | Soluble | [2] |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Potential Advantages for this compound | Considerations |
| pH Adjustment | Ionizing the molecule to increase its interaction with water. | May increase solubility, as suggested by pH-dependent absorption. | Potential for hydrolysis and degradation at non-optimal pH. |
| Co-solvency | Adding a water-miscible organic solvent to increase the solvent's capacity. | Simple and effective for increasing solubility in many cases. | The co-solvent must be compatible with the experimental system (e.g., non-toxic for cell cultures). |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at the molecular level. | Can significantly increase dissolution rate and apparent solubility. | Choice of carrier and preparation method are critical for success and stability. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug molecule within the cyclodextrin cavity. | Can substantially increase aqueous solubility and stability. | The size of the this compound molecule must be compatible with the cyclodextrin cavity. |
| Nanosuspension | Reducing the particle size of the drug to the sub-micron range. | Increases surface area, leading to faster dissolution and higher saturation solubility. | Requires specialized equipment for preparation and characterization. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method for determining the equilibrium solubility of this compound.
Materials:
-
This compound or this compound Hydrochloride
-
Aqueous buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
Scintillation vials or sealed glass containers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector for this compound quantification
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound to each vial containing a known volume of the respective aqueous buffer.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspensions to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of this compound.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, Soluplus®)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture in which both this compound and the carrier are soluble)
-
Rotary evaporator or a water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve a specific weight ratio of this compound and the hydrophilic carrier in the chosen organic solvent. Common ratios to explore are 1:1, 1:2, and 1:5 (drug:carrier).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or in a water bath with constant stirring.
-
Once the solvent is completely removed, a solid mass or film will be formed.
-
Dry the solid mass further in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
The prepared solid dispersion can then be used for dissolution studies to evaluate the enhancement in solubility.
Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol outlines a simple and efficient method for preparing an inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Place a specific molar ratio of the cyclodextrin (e.g., 1:1, 1:2 drug:cyclodextrin) in a mortar.
-
Add a small amount of deionized water to the cyclodextrin and triturate to form a homogeneous paste.
-
Gradually add the this compound powder to the paste while continuously kneading for a specified period (e.g., 30-60 minutes).
-
The mixture should be kneaded until a sticky and consistent mass is formed.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or in a vacuum desiccator.
-
Pulverize the dried complex using a mortar and pestle.
-
Pass the powdered complex through a sieve.
-
The prepared inclusion complex can be characterized and its solubility and dissolution rate can be compared to that of the pure drug.
Mandatory Visualizations
Caption: Experimental workflows for solubility determination and enhancement.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.
Caption: Logical relationship between solubility, bioavailability, and therapeutic efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 3. Prediction of human intestinal absorption of the prodrug this compound by in situ single-pass perfusion using rat intestine with modified hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Stability of new potential ACE inhibitor in the aqueous solutions of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Temocapril Administration in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the administration of temocapril in preclinical animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative pharmacokinetic data to facilitate your research and ensure accurate and reproducible results.
Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during the administration of this compound in animal models.
| Question | Answer |
| My animals are showing signs of hypotension after this compound administration. What should I do? | Hypotension is a potential side effect of ACE inhibitors like this compound. Troubleshooting Steps: 1. Verify Dose: Double-check your dose calculations to ensure they are accurate for the species and weight of your animals. 2. Reduce Dose: Consider reducing the dose in a pilot study to determine the optimal therapeutic window without significant side effects. 3. Monitor Blood Pressure: Implement continuous or frequent blood pressure monitoring to correlate the timing of drug administration with hypotensive episodes. 4. Stagger Administration with other medications: If other cardiovascular agents are being used, consider staggering their administration times. |
| I am observing high variability in the plasma concentrations of temocaprilat after oral administration. What could be the cause? | Variability in oral absorption is a common issue. Possible Causes and Solutions: 1. Fasting State: Ensure consistent fasting protocols for all animals before oral administration, as food can affect drug absorption. 2. Gavage Technique: Improper oral gavage technique can lead to incomplete dosing or stress, affecting absorption. Ensure all personnel are properly trained. 3. Vehicle Selection: The vehicle used to dissolve or suspend this compound can impact its solubility and absorption. Ensure you are using an appropriate and consistent vehicle. 4. Gastrointestinal Health: Underlying gastrointestinal issues in individual animals can affect drug absorption. Monitor animal health closely. |
| What is the appropriate vehicle for dissolving this compound hydrochloride for oral and intravenous administration? | For oral administration , this compound hydrochloride can be dissolved in sterile water or saline. For intravenous administration , sterile saline is the recommended vehicle. It is crucial to ensure the solution is clear and free of particulates before injection. |
| How long after administration should I collect blood samples to measure peak plasma concentration (Cmax) of temocaprilat? | Based on human studies, the time to reach peak plasma concentration (Tmax) for temocaprilat after oral administration of this compound is approximately 1.5 hours.[1] However, this can vary between species. It is recommended to conduct a pilot pharmacokinetic study with serial blood sampling (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) to determine the precise Tmax in your specific animal model and experimental conditions. |
| Is it necessary to measure both this compound and temocaprilat concentrations? | Yes, it is highly recommended. This compound is the prodrug and is rapidly converted to its active metabolite, temocaprilat.[1] Measuring both compounds provides a more complete pharmacokinetic profile, offering insights into the rate of conversion and overall drug exposure. |
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, temocaprilat. Note that direct comparative studies in the same animal model for oral and IV routes are limited in publicly available literature. The data below is compiled from human studies to provide a reference point and from a study in rats investigating the effects of this compound on angiotensin II and aldosterone levels.
Table 1: Pharmacokinetic Parameters of this compound and Temocaprilat in Humans (Oral Administration) [1]
| Parameter | This compound | Temocaprilat |
| Tmax (median, h) | 1.0 | 1.5 |
| Cmax (geometric mean, ng/mL) | Varies with dose | Varies with dose |
| AUC (geometric mean, ng·h/mL) | Varies with dose | Varies with dose |
| Absolute Bioavailability of Temocaprilat (%) | Not directly measured | ~65 |
Table 2: Effect of Oral this compound Administration on Plasma Aldosterone and Renal Angiotensin II in Angiotensin I-Infused Rats [2]
| Treatment Group | Plasma Aldosterone (pg/mL) | Renal Angiotensin II (fmol/g) |
| Vehicle | Undetectable | Not Reported |
| Angiotensin I | ~400 | ~150 |
| Angiotensin I + this compound (30 mg/kg/day) | ~100 | ~150 (at week 4) |
This study demonstrates that while oral this compound effectively reduces plasma aldosterone, it may not suppress renal angiotensin II levels under certain conditions, suggesting a potential limitation of ACE inhibition in specific contexts.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound hydrochloride
-
Sterile water or 0.9% saline
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) with free access to water to ensure an empty stomach, which can aid in consistent drug absorption.
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound hydrochloride in sterile water or saline at the desired concentration. Ensure the drug is fully dissolved.
-
Dose Calculation: Weigh each rat accurately to calculate the precise volume of the drug solution to be administered based on the target dose (e.g., mg/kg).
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This alignment is critical to ensure the gavage needle passes into the esophagus and not the trachea.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the appropriate insertion depth. Mark this depth on the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the rat to swallow the tip of the needle, which facilitates its entry into the esophagus.
-
Slowly and gently advance the needle to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Drug Administration: Once the needle is correctly positioned, administer the drug solution slowly and steadily.
-
Needle Removal: After administration, gently withdraw the needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation, for at least 30 minutes.
Protocol 2: Intravenous Administration of this compound in Dogs (General Guideline)
This is a general protocol and requires appropriate veterinary expertise and adherence to IACUC guidelines.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 22-25 gauge)
-
Catheter (if required for repeated dosing)
-
Clippers and surgical scrub
-
Tourniquet
-
Animal restrainer or veterinary technician
Procedure:
-
Animal Preparation: Acclimatize the dog to the experimental setting to minimize stress. No fasting is typically required for intravenous administration.
-
Drug Preparation: Prepare a sterile solution of this compound hydrochloride in 0.9% saline. Ensure the solution is clear and at room temperature.
-
Dose Calculation: Accurately weigh the dog to determine the correct volume for the target dose.
-
Catheter Placement (for repeated or prolonged administration):
-
Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic or saphenous vein).
-
Place an intravenous catheter and secure it. Flush with a small amount of heparinized saline to maintain patency.
-
-
Bolus Injection:
-
Aseptically prepare the injection site (vein or catheter port).
-
Administer the this compound solution slowly over a period of 1-2 minutes. Rapid injection can lead to adverse cardiovascular effects.
-
-
Post-Administration Monitoring:
-
Closely monitor the dog for any immediate adverse reactions, including changes in heart rate, respiration, or signs of discomfort.
-
If a catheter is used, ensure it remains patent and the site is free from swelling or inflammation.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via the Renin-Angiotensin-Aldosterone System.
Experimental Workflow: Comparative Pharmacokinetics
Caption: Workflow for a comparative pharmacokinetic study of this compound.
References
- 1. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-Converting Enzyme Inhibitor Does Not Suppress Renal Angiotensin II Levels in Angiotensin I–Infused Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Temocaprilat in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of temocaprilat in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our resources are organized in a question-and-answer format to directly address specific challenges you may face.
Section 1: Sample Stability and Handling
Question: My temocaprilat concentrations are lower than expected, especially in samples that have been stored for a while. What could be the cause?
Answer: Lower than expected concentrations of temocaprilat can often be attributed to degradation during sample collection, processing, or storage. Temocaprilat, the active diacid metabolite of temocapril, can be susceptible to instability under certain conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that plasma and urine samples are stored at or below -70°C for long-term stability. For short-term storage (up to 24 hours), samples should be kept at 2-8°C.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of temocaprilat.[1][2] Aliquot samples into smaller volumes after the initial processing to avoid multiple freeze-thaw cycles of the entire sample.
-
Assess Bench-Top Stability: Keep samples on ice during processing to minimize enzymatic degradation. The stability of temocaprilat at room temperature should be evaluated if samples are left out for extended periods.
-
Consider Prodrug Conversion: Incomplete conversion of the prodrug this compound to temocaprilat can also lead to variability. Ensure your sample handling and storage procedures are consistent to allow for complete conversion if that is part of the experimental design.
Illustrative Stability Data for Temocaprilat in Human Plasma:
| Storage Condition | Time | Stability (% of Initial Concentration) |
| Room Temperature (25°C) | 8 hours | 92.5% |
| Refrigerated (4°C) | 24 hours | 98.1% |
| Frozen (-20°C) | 30 days | 95.3% |
| Frozen (-80°C) | 90 days | 99.2% |
| 3 Freeze-Thaw Cycles | N/A | 96.7% |
Note: The data presented in this table is for illustrative purposes and represents typical stability profiles for small molecules in biological matrices.
Section 2: Sample Preparation and Extraction
Question: I'm experiencing low and inconsistent recovery of temocaprilat after protein precipitation. How can I improve my extraction efficiency?
Answer: Low and variable recovery from protein precipitation is a common issue. It can be caused by several factors, including the choice of precipitation solvent, the solvent-to-sample ratio, and the precipitation conditions.
Troubleshooting Steps:
-
Optimize the Precipitation Solvent: Acetonitrile is a commonly used and effective solvent for protein precipitation. Methanol can also be used, but it may be less efficient at precipitating proteins.
-
Adjust the Solvent-to-Plasma Ratio: A solvent-to-plasma ratio of 3:1 (v/v) is a good starting point. If recovery is still low, you can try increasing the ratio to 4:1.
-
Ensure Thorough Vortexing: After adding the precipitation solvent, vortex the samples vigorously for at least 1 minute to ensure complete protein denaturation and precipitation.
-
Optimize Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for at least 10 minutes at a low temperature (e.g., 4°C) to ensure a compact protein pellet.
-
Check for Analyte Adsorption: Temocaprilat may adsorb to the precipitated protein pellet. After centrifugation, carefully collect the supernatant without disturbing the pellet.
Question: Should I consider other extraction methods besides protein precipitation?
Answer: Yes, if you continue to have issues with protein precipitation, you might consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than protein precipitation. A common approach for acidic compounds like temocaprilat is to use an acidic aqueous phase and a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for sample concentration. A mixed-mode or ion-exchange SPE sorbent would be appropriate for temocaprilat.
Detailed Protocol: Protein Precipitation for Temocaprilat Quantification
-
Sample Thawing: Thaw frozen plasma samples in a water bath at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject an appropriate volume of the final extract into the LC-MS/MS system.
Workflow for Sample Preparation
Caption: A typical workflow for the extraction of temocaprilat from plasma using protein precipitation.
Section 3: Chromatography and Detection
Question: I'm observing poor peak shape (tailing or fronting) for temocaprilat. What are the possible causes and solutions?
Answer: Poor peak shape for temocaprilat can be due to several factors related to the analytical column, mobile phase, or interactions with the HPLC system.
Troubleshooting Steps:
-
Check Column Condition: The column may be aging or contaminated. Try flushing the column with a strong solvent or replacing it if the problem persists.
-
Optimize Mobile Phase pH: As a diacid, the retention and peak shape of temocaprilat are highly dependent on the mobile phase pH. Ensure the pH is stable and appropriate for the column chemistry. Adding a small amount of a modifier like formic acid or ammonium acetate can improve peak shape.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, reconstitute the sample in the initial mobile phase.
-
System Dead Volume: Excessive dead volume in the HPLC system can lead to peak broadening. Check all connections and tubing for proper fitting.
Question: I'm experiencing significant ion suppression in my LC-MS/MS analysis of temocaprilat. How can I mitigate this?
Answer: Ion suppression is a common matrix effect where endogenous components in the biological sample co-elute with the analyte and interfere with its ionization in the mass spectrometer source.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your gradient or change the column to better separate temocaprilat from the interfering matrix components.
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method like LLE or SPE to remove a larger portion of the matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for temocaprilat is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision-making diagram for troubleshooting poor chromatographic peak shape.
References
- 1. Impact of freeze-thaw cycles and storage time on plasma samples used in mass spectrometry based biomarker discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of temocapril in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of temocapril stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For in vitro laboratory use, high-purity dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to this compound's high solubility (95-103 mg/mL).[1][2][3] Methanol and ethanol are also suitable solvents.[2][4] this compound is insoluble in water.[1][2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[1][3]
2. What are the optimal storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock solution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials, protected from light. Recommended storage temperatures and durations are:
3. My this compound stock solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation upon thawing can be due to several factors:
-
Low-quality or wet DMSO: Moisture in DMSO can significantly decrease the solubility of this compound.[1][3]
-
Exceeded solubility limit: Ensure the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent.
-
Low temperature: The solution may need to be gently warmed to 37°C and sonicated to redissolve the compound.
If the precipitate does not redissolve with warming and sonication, it is recommended to prepare a fresh stock solution using anhydrous DMSO.
4. I suspect my this compound stock solution has degraded. How can I check its stability?
The primary degradation pathway for this compound in solution is hydrolysis of the ethyl ester to its active metabolite, temocaprilat.[4][7] Oxidation to this compound sulfoxide is also a possibility.[7][8]
To assess the stability, you can perform analytical chromatography, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be able to separate the parent this compound peak from potential degradant peaks. A significant decrease in the area of the this compound peak and the appearance of new peaks over time would indicate degradation.
5. How can I minimize the degradation of this compound in my stock solution?
To minimize degradation:
-
Use anhydrous solvent: This is particularly important for DMSO.
-
Store at low temperatures: Follow the recommended storage at -20°C or -80°C.
-
Protect from light: Store vials in the dark.
-
Aliquot for single use: This avoids repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Consider antioxidants: For long-term studies where oxidation is a concern, the use of antioxidants like butylated hydroxytoluene (BHT) could be considered.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving this compound | Solvent quality (e.g., wet DMSO) | Use fresh, anhydrous grade DMSO.[1][3] |
| Exceeded solubility | Prepare a more dilute stock solution. | |
| Insufficient mixing | Gently warm the solution to 37°C and use a vortex mixer or sonicator to aid dissolution. | |
| Precipitation After Freeze-Thaw Cycle | Compound has come out of solution | Gently warm to 37°C and sonicate to redissolve before use. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots to minimize freeze-thaw cycles. | |
| Inconsistent Experimental Results | Degraded stock solution | Prepare a fresh stock solution and verify its concentration. Use a stability-indicating analytical method (e.g., HPLC) to check for degradation products. |
| Inaccurate concentration | Re-verify the initial weighing and dilution calculations. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 513.07 g/mol )[9]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh out 5.13 mg of this compound hydrochloride.
-
Dissolution: Transfer the weighed this compound hydrochloride to a 1 mL volumetric flask. Add a small amount of anhydrous DMSO to dissolve the solid.
-
Dilution: Once fully dissolved, bring the volume up to 1 mL with anhydrous DMSO.
-
Mixing: Mix the solution thoroughly by vortexing until a clear, homogenous solution is obtained.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][6]
Stability Assessment of this compound Stock Solution by HPLC
This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or a phosphate buffer at pH 3.5). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standards: Prepare fresh standards of this compound at known concentrations.
-
Sample Preparation: Dilute an aliquot of your stored this compound stock solution to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Evaluation:
-
Compare the retention time of the peak in your sample to that of the standard to confirm the identity of this compound.
-
Quantify the peak area of this compound in your sample and compare it to a freshly prepared standard to determine the current concentration.
-
Examine the chromatogram for the presence of new peaks, which may indicate degradation products like temocaprilat.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for assessing the stability of this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations [mdpi.com]
Technical Support Center: Temocapril Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting temocapril dosage in animal models of renal impairment. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound and its active metabolite, temocaprilat?
A1: this compound is a prodrug that is converted to its active metabolite, temocaprilat. Unlike many other ACE inhibitors that are primarily cleared by the kidneys, temocaprilat has a dual excretion pathway: both renal and biliary.[1][2][3] This characteristic significantly mitigates the impact of renal impairment on its accumulation.
Human studies have shown that even in severe renal insufficiency, the area under the curve (AUC) for temocaprilat increases only modestly (approximately 2 to 3-fold) compared to individuals with normal renal function.[4][5][6] This is in stark contrast to ACE inhibitors like enalapril, where the AUC of its active metabolite can increase up to 13-fold in severe renal impairment.[3] The renal clearance of temocaprilat does decrease with declining renal function, but the biliary excretion pathway compensates, preventing significant drug accumulation.[1][5]
Q2: What are the recommended starting doses of this compound in animal models of renal disease?
A2: The appropriate dosage of this compound can vary depending on the specific animal model and the severity of renal impairment. Based on published studies, the following dosages have been used effectively:
-
Cyclosporine-Induced Nephrotoxicity in Rats: 80 µg/kg/day administered orally.[7][8]
-
Diabetic Nephropathy in Rats (Streptozotocin-induced): 5 mg/L or 15 mg/L in drinking water.
-
Hypertensive Heart Failure in Rats: A sub-depressor dose of 0.2 mg/kg/day administered by oral gavage was shown to be effective in preventing the progression of diastolic dysfunction.[9]
For other ACE inhibitors in the commonly used 5/6 nephrectomy rat model, dosages have been reported in the range of 10-20 mg/kg/day for enalapril and lisinopril. Given the different potency and pharmacokinetic profile of this compound, a pilot study to determine the optimal dose for your specific model is recommended.
Q3: How can I monitor the therapeutic effect and potential side effects of this compound in my animal model?
A3: Monitoring key physiological and biochemical parameters is crucial to assess the efficacy and safety of this compound treatment.
Efficacy Monitoring:
-
Blood Pressure: Regular measurement of systolic and diastolic blood pressure is essential to ensure the antihypertensive effect is within the desired range.
-
Proteinuria: Quantification of urinary protein or albumin excretion is a key indicator of the progression of kidney damage.
-
Renal Function: Serial measurements of serum creatinine, blood urea nitrogen (BUN), and creatinine clearance will provide insights into changes in glomerular filtration rate.
-
Histopathology: At the end of the study, histological analysis of kidney tissue can be used to assess changes in glomerulosclerosis, tubulointerstitial fibrosis, and inflammation.
Safety Monitoring:
-
Hyperkalemia: ACE inhibitors can cause an increase in serum potassium levels. Regular monitoring of serum potassium is important, especially in animals with severe renal impairment.[7]
-
General Health: Observe the animals for any signs of adverse effects, such as changes in body weight, food and water intake, or general behavior.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Insufficient blood pressure reduction. | - Dose of this compound is too low.- The chosen model of hypertension is not primarily renin-angiotensin system (RAS) dependent. | - Increase the dose of this compound incrementally, with careful monitoring.- Consider a combination therapy with another class of antihypertensive agent.- Re-evaluate the suitability of the animal model for studying ACE inhibitors. |
| Excessive blood pressure reduction (hypotension). | - Dose of this compound is too high.- Dehydration or volume depletion in the animal. | - Reduce the dose of this compound.- Ensure adequate hydration of the animals.- Temporarily withhold treatment and reintroduce at a lower dose. |
| Significant increase in serum creatinine after initiating this compound. | - A known hemodynamic effect of ACE inhibitors, which can cause a transient decrease in GFR, especially in states of renal artery stenosis or volume depletion. | - Ensure the animal is well-hydrated.- If the increase is modest (<30%) and stabilizes, continue treatment with close monitoring.- If the increase is progressive or exceeds 30%, consider reducing the dose or discontinuing the drug. |
| Development of hyperkalemia (high serum potassium). | - A known side effect of ACE inhibitors due to decreased aldosterone secretion. | - Monitor serum potassium levels closely.- If hyperkalemia is mild, it may be managed with dietary potassium restriction.- For moderate to severe hyperkalemia, the dose of this compound should be reduced or discontinued. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound in the context of renal impairment.
Table 1: Pharmacokinetics of Temocaprilat in Hypertensive Patients with Varying Degrees of Renal Impairment
| Creatinine Clearance (mL/min) | Mean AUCss (ng·h/mL) | Mean t1/2,z (h) | Mean Renal Clearance (mL/min) |
| ≥ 60 (Normal) | 2115 | 15.2 | 20.2 |
| 40-59 (Mild) | - | - | - |
| 20-39 (Moderate) | - | - | - |
| < 20 (Severe) | 4989 | 20.0 | 3.0 |
| Data from a study in hypertensive patients receiving 10 mg this compound hydrochloride daily.[1][5] |
Table 2: Comparison of Single-Dose Pharmacokinetics of Temocaprilat and Enalaprilat in Renal Insufficiency
| Degree of Renal Impairment | Drug | Change in Cmax | Change in AUC |
| Moderate | Temocaprilat | No significant change | - |
| Enalaprilat | 2-fold increase | - | |
| Severe | Temocaprilat | No significant change | 2-fold increase |
| Enalaprilat | 6-fold increase | 13-fold increase | |
| Data from a comparative study in hypertensive patients.[3] |
Experimental Protocols
1. Induction of Renal Impairment: 5/6 Nephrectomy in Rats
The 5/6 nephrectomy model is a widely used surgical model to induce chronic kidney disease.
-
Procedure: The procedure is typically performed in two stages.
-
Stage 1: Under anesthesia, a flank incision is made to expose the left kidney. Two of the three branches of the renal artery are ligated, followed by the removal of the upper and lower thirds of the kidney.
-
Stage 2: One to two weeks after the first surgery, a second surgery is performed to remove the entire right kidney (nephrectomy) through a separate flank incision.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for signs of pain or infection. Ensure easy access to food and water.
-
Confirmation of Renal Impairment: Monitor blood urea nitrogen (BUN) and serum creatinine levels, which are expected to rise significantly after the second surgery.
2. Administration of this compound
-
Route of Administration: this compound is typically administered orally.
-
Vehicle: The drug can be dissolved in an appropriate vehicle such as distilled water or a 0.5% carboxymethyl cellulose solution.
-
Method of Administration:
-
Oral Gavage: This method ensures accurate dosing for each animal.
-
Drinking Water: For long-term studies, administering the drug in the drinking water can be a less stressful alternative. However, it is important to monitor water intake to ensure consistent dosing.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a renally impaired animal model.
Caption: Simplified signaling pathway of this compound's action in the kidney.
References
- 1. Pharmacokinetics of this compound and temocaprilat after 14 once daily oral doses of this compound in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound hydrochloride, a novel angiotensin converting enzyme inhibitor, in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and enalapril in patients with various degrees of renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics of this compound and this compound diacid in subjects with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and temocaprilat after 14 once daily oral doses of this compound in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. jurology.com [jurology.com]
- 8. The influence of this compound, an angiotensin converting enzyme inhibitor, on the cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of temocapril in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with temocapril.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in serum potassium in our rat model treated with this compound, but no significant changes in serum creatinine or BUN. Is this an expected finding?
A1: While hyperkalemia is a known class effect of ACE inhibitors, a significant increase in serum potassium without concurrent changes in renal function markers like creatinine and BUN can be an unexpected finding in a specific experimental context.[1] This may suggest that the hyperkalemia is not solely due to impaired renal excretion.
Troubleshooting Guide:
-
Review Experimental Protocol:
-
Diet: Analyze the potassium content of the animal chow. High potassium intake can exacerbate the hyperkalemic effect of this compound.
-
Concurrent Medications: Ensure that no other medications that could elevate potassium levels (e.g., potassium-sparing diuretics, NSAIDs) were administered.[2][3]
-
Blood Sampling: Verify the blood sampling technique. Hemolysis during sample collection can falsely elevate potassium levels.
-
-
Investigate Further:
-
Aldosterone Levels: Measure plasma aldosterone levels. This compound's inhibition of angiotensin II formation should lead to reduced aldosterone secretion, which in turn decreases potassium excretion.[2]
-
Adrenal Function Tests: In more detailed investigations, consider assessing adrenal gland function to rule out any underlying adrenal insufficiency that could be compounded by this compound.
-
Q2: Our study in dogs with induced mitral regurgitation showed a slight but statistically significant increase in Blood Urea Nitrogen (BUN) after long-term this compound administration, with creatinine levels remaining within the normal range. How should we interpret this?
A2: A slight increase in BUN without a corresponding rise in creatinine can be a subtle and potentially unexpected finding.[4] It may not necessarily indicate significant renal damage but warrants further investigation to understand the underlying cause.
Troubleshooting Guide:
-
Assess Hemodynamics:
-
Blood Pressure: Monitor blood pressure closely. A significant reduction in blood pressure due to this compound can lead to decreased renal perfusion, which might manifest as a slight increase in BUN.
-
Hydration Status: Ensure adequate hydration in the animals. Dehydration can lead to pre-renal azotemia, characterized by an elevated BUN/creatinine ratio.
-
-
Dietary Review:
-
Protein Content: Evaluate the protein content of the diet. A high-protein diet can lead to an increase in BUN.
-
-
Further Monitoring:
-
Urine Output: Quantify urine output to assess for any significant changes.
-
Urinalysis: Perform a complete urinalysis to check for proteinuria or other abnormalities that might indicate early renal stress.
-
Q3: We are co-administering angiotensin 1-7 (Ang 1-7) with this compound in a rat model of kidney disease and observing adverse cardiac effects, including increased cardiac fibrosis. This is contrary to the expected beneficial effects of Ang 1-7. What could be the mechanism?
A3: This is a significant and unexpected finding. Research suggests that in the presence of kidney disease, exogenous Ang 1-7 infusion can paradoxically increase cardiac ACE activity.[5] While this compound inhibits systemic ACE, the localized increase in cardiac ACE might lead to increased degradation of the cardioprotective Ang 1-7 and local production of the pro-fibrotic angiotensin II, negating the intended therapeutic effect and causing adverse cardiac outcomes.[5]
Troubleshooting Guide:
-
Measure Cardiac ACE Activity: Directly measure ACE activity in cardiac tissue homogenates to confirm if there is an upregulation in your model.
-
Assess Cardiac Fibrosis: Use histological staining (e.g., Masson's trichrome) to quantify the extent of cardiac fibrosis.
-
Evaluate Cardiac Function: Perform echocardiography to assess parameters of cardiac function and morphology, such as left ventricular hypertrophy.[5]
-
Consider Dose-Response: Investigate different dose combinations of this compound and Ang 1-7 to see if a different ratio might mitigate the adverse effects.
Quantitative Data Summary
Table 1: Renal Function Parameters in Wistar Rats Treated with this compound and/or Cyclosporine A (CsA) [1]
| Group | Serum Creatinine (S-Cr) | Creatinine Clearance (CCr) | Serum Potassium (S-K) |
| Control (G1) | Normal | Normal | Normal |
| CsA only (G2) | Increased (p < 0.01) | Decreased (p < 0.01) | Increased (p < 0.05) |
| CsA + this compound (G3) | Improved vs G2 (p < 0.05) | Impaired vs G1 (p < 0.01) | Further Increased vs G1 & G2 (p < 0.01) |
| This compound only (G4) | No significant change | No significant change | Increased (p < 0.01 vs Control) |
Table 2: Long-Term Effects of this compound on Renal Parameters in Dogs with Mitral Regurgitation [4]
| Parameter | ACE-alone Group | Combination-III Group | Combination-IV Group |
| BUN | Slight increase in some dogs | Slight increase in some dogs | Rose with CRE |
| Creatinine (CRE) | Maintained normal levels | Maintained normal levels | Rose with BUN |
| Potassium (K) | Remained at normal levels | Remained at normal levels | Remained at normal levels |
Experimental Protocols
Protocol 1: Assessment of Renal Function in Rodents
-
Animal Model: Male Wistar rats (or other appropriate strain).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing: Administer this compound orally via gavage at the desired dose and frequency. A control group should receive the vehicle.
-
Metabolic Cages: House animals in metabolic cages for 24-hour urine collection at baseline and specified time points during the study.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture (terminal) at specified time points.
-
Biochemical Analysis:
-
Measure serum and urine creatinine using a colorimetric assay.
-
Measure serum BUN using a colorimetric assay.
-
Measure serum potassium using an ion-selective electrode.
-
-
Calculations:
-
Calculate creatinine clearance (CCr) using the formula: CCr = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
Protocol 2: Evaluation of Cardiac Fibrosis
-
Tissue Collection: At the end of the in vivo study, euthanize the animals and excise the hearts.
-
Fixation: Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining for general morphology.
-
Perform Masson's trichrome staining to visualize collagen fibers (blue/green), indicating fibrosis.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the area of fibrosis as a percentage of the total myocardial area.
-
Visualizations
Caption: Mechanism of action of this compound on the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: A logical workflow for troubleshooting unexpected side effects in vivo.
References
- 1. The influence of this compound, an angiotensin converting enzyme inhibitor, on the cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Clinical Safety of Long-Term Administration of an Angiotensin Converting Enzyme Inhibitor, this compound Hydrochloride in Dogs with Mitral Regurgitation [jstage.jst.go.jp]
- 5. Adverse cardiac effects of exogenous angiotensin 1-7 in rats with subtotal nephrectomy are prevented by ACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Temocapril Powder
Welcome to the technical support center for temocapril powder. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address issues related to batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
What is this compound and what are its key properties?
This compound is a prodrug of a long-acting angiotensin-converting enzyme (ACE) inhibitor, temocaprilat.[1][2] It is used in the management of hypertension and heart failure.[3] this compound is rapidly absorbed in the gastrointestinal tract and metabolized in the liver to its active form.[2][3]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉ClN₂O₅S₂ | PubChem |
| Molecular Weight | 513.07 g/mol | PubChem |
| Appearance | White Crystalline Powder | LKT Labs |
| Melting Point | 196-200°C (decomposes) | LKT Labs |
| Solubility | Soluble in DMSO | Selleck Chemicals |
What are the common causes of batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound?
Batch-to-batch variability in APIs can stem from several factors, including:
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Chemical Purity: Presence of impurities, unreacted starting materials, or degradation products.[4]
-
Physical Properties: Variations in particle size distribution, crystal habit, and polymorphism.
-
Manufacturing Process: Differences in synthesis, purification, and drying methods.
-
Storage and Handling: Exposure to heat, light, or moisture can lead to degradation.
What are the potential impurities that could be present in this compound powder?
Impurities in this compound can arise from the manufacturing process or degradation. One identified potential impurity is this compound sulfoxide hydrochloride, which can be formed through oxidation.[4] It is crucial to have analytical methods to detect and quantify such impurities.
Table 2: Potential Impurities of this compound Hydrochloride
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| (S)-Temocapril Sulfoxide Hydrochloride | C₂₃H₂₉ClN₂O₆S₂ | 529.07 | Oxidation product.[4] |
| (R)-Temocapril Sulfoxide Hydrochloride | C₂₃H₂₉ClN₂O₆S₂ | 529.07 | Diastereomer of the (S)-sulfoxide.[4] |
Why is the solid-state characterization of this compound powder important?
The solid-state properties of an API can significantly impact its performance. For this compound, variations in these properties between batches can lead to inconsistent experimental results. Key solid-state characteristics include:
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, dissolution rates, and stability.
-
Crystal Habit: The external shape of a crystal. This can affect powder flow, compaction, and dissolution.[5]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Possible Cause: Variability in particle size distribution. Smaller particles generally have a larger surface area, leading to faster dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent dissolution.
Experimental Protocol: Particle Size Analysis by Laser Diffraction
-
Sample Preparation: Disperse a small, representative sample of this compound powder in a suitable non-solvent dispersant (e.g., mineral oil) to form a suspension. Ensure the suspension is well-mixed to avoid agglomeration.
-
Instrument Setup: Use a laser diffraction particle size analyzer. Set the appropriate refractive index for this compound and the dispersant.
-
Measurement: Introduce the sample suspension into the analyzer until an appropriate obscuration level is reached.
-
Data Analysis: Analyze the scattered light pattern to determine the particle size distribution. Report key parameters such as D10, D50 (median particle size), and D90.
-
Comparison: Compare the particle size distributions of different batches to identify any significant variations.
Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC/HPTLC)
Possible Cause: Presence of impurities or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected chromatographic peaks.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity
-
Mobile Phase: A suitable gradient of acetonitrile and a phosphate buffer.
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., methanol) to a known concentration.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject a solution of the this compound reference standard to determine its retention time and peak area.
-
Inject the sample solutions from different batches.
-
Compare the chromatograms of the samples to the reference standard.
-
Calculate the percentage of impurities by area normalization.
-
Issue 3: Variability in Solid-State Properties (e.g., flowability, compressibility)
Possible Cause: Differences in crystal habit or the presence of different polymorphic forms.
Troubleshooting Workflow:
Caption: Troubleshooting solid-state variability.
Experimental Protocols: Solid-State Characterization
1. X-Ray Powder Diffraction (XRPD)
-
Purpose: To identify the crystalline phase and detect polymorphism.
-
Procedure:
-
Gently pack the this compound powder into the sample holder.
-
Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
Compare the diffractograms of different batches. Different peak positions indicate different crystal structures (polymorphs). Variations in peak intensities may suggest preferred orientation (crystal habit).
-
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine thermal properties such as melting point and to detect polymorphic transitions.
-
Procedure:
-
Accurately weigh a small amount of this compound powder into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Compare the thermograms of different batches for differences in melting points, endotherms, or exotherms.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify differences in molecular bonding and conformation, which can indicate polymorphism.
-
Procedure:
-
Prepare the sample, for example, as a KBr pellet or using an ATR accessory.
-
Acquire the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of different batches, paying close attention to shifts in peak positions or the appearance/disappearance of peaks in the fingerprint region.
-
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Temocapril vs. Enalapril in Heart Failure Models
In the landscape of preclinical research for heart failure, angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone of investigation. This guide provides a comparative analysis of two prominent ACE inhibitors, temocapril and enalapril, drawing upon available data from preclinical models. While direct head-to-head studies in the same heart failure model are limited, this document synthesizes existing pharmacological and in vivo data to offer researchers, scientists, and drug development professionals a comprehensive overview.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and enalapril are prodrugs, converted in the body to their active forms, temocaprilat and enalaprilat, respectively. These active metabolites exert their therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, these drugs lead to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention. This cascade of effects ultimately reduces cardiac workload and mitigates the pathological remodeling of the heart seen in heart failure.[1][2][3]
Pharmacologically, studies have indicated that temocaprilat exhibits slightly higher potency in inhibiting ACE isolated from rabbit lung compared to enalaprilat.[4][5][6] Furthermore, research suggests that temocaprilat has a three-fold greater inhibitory potency on isolated rat aorta and potentially tighter vascular ACE binding than enalaprilat.[4][7]
Preclinical Efficacy in Heart Failure Models
This compound in a Rat Model of Diastolic Heart Failure
A study investigated the effects of this compound in Dahl salt-sensitive rats, a model of hypertension-induced diastolic heart failure.
Experimental Protocol:
-
Animal Model: Male Dahl salt-sensitive rats were fed a high-salt (8% NaCl) diet from 7 weeks of age to induce hypertension and subsequent diastolic dysfunction.
-
Drug Administration: At 13 weeks of age, after the development of left ventricular hypertrophy and diastolic dysfunction, rats were treated with this compound (0.2 mg/kg/day) or a placebo via oral gavage for 6 weeks.
-
Key Assessments: Cardiac function and structure were evaluated using echocardiography and hemodynamic measurements. Histological analysis was performed to assess cardiac fibrosis.
Quantitative Data Summary:
| Parameter | Placebo Group (at 19 weeks) | This compound Group (at 19 weeks) |
| Left Ventricular Weight / Body Weight (mg/g) | Data not available | Data not available |
| Left Ventricular End-Diastolic Pressure (mmHg) | Elevated | Attenuated |
| Myocardial Fibrosis (%) | Increased | Prevented further progression |
Note: Specific quantitative values were not provided in the abstract.
Enalapril in a Canine Model of Pacing-Induced Heart Failure
The efficacy of enalapril has been evaluated in a well-established dog model of heart failure induced by rapid cardiac pacing.
Experimental Protocol:
-
Animal Model: Heart failure was induced in dogs by surgically implanting a pacemaker and pacing the right ventricle at a high rate.
-
Drug Administration: The study design and enalapril dosage were not detailed in the available abstract.
-
Key Assessments: Echocardiography was used to assess cardiac dimensions and function.
Quantitative Data Summary:
| Parameter | Control Group | Enalapril Group |
| Left Atrial Fractional Area Shortening (%) | Decreased by 42% | Decreased by 9% (p<0.01 vs. control) |
| Right Atrial Fractional Area Shortening (%) | Significantly decreased | Attenuated decrease (p<0.02 vs. control) |
| Atrial Fibrosis (%) | 11.2 ± 1.6 | 8.3 ± 0.7 (p=0.008) |
| Atrial Fibrillation Duration (s) | 720 ± 461 | 138 ± 83 (p=0.001) |
Data from a study on the effects of enalapril on atrial remodeling in a canine model of heart failure.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Different accumulation of this compound and enalapril during repeated dosing in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
Unveiling the Anti-Proteinuric Efficacy of Temocapril: A Comparative In Vivo Analysis
For researchers and professionals in drug development, identifying effective therapeutic agents to combat proteinuria, a hallmark of chronic kidney disease, is a paramount objective. This guide provides a comprehensive in vivo comparison of temocapril, an angiotensin-converting enzyme (ACE) inhibitor, against other relevant treatments, supported by experimental data and detailed protocols.
This compound has demonstrated significant anti-proteinuric effects in various preclinical and clinical settings. Its primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and renal hemodynamics. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound helps to reduce intraglomerular pressure and subsequently decrease the excretion of protein in the urine.[1][2][3][4]
Comparative Efficacy in Proteinuria Reduction
In vivo studies have consistently highlighted the ability of this compound to reduce proteinuria. A network meta-analysis of 14 randomized controlled trials involving 1,098 patients with chronic kidney disease (CKD) found that various ACE inhibitors and angiotensin receptor blockers (ARBs) were significantly more effective than placebo in reducing proteinuria.[5][6] Notably, the combination of olmesartan and this compound showed a high probability of being the most effective treatment.[5][6]
Key Comparative Findings:
-
Versus Other ACE Inhibitors and ARBs: In a network meta-analysis, this compound as a monotherapy was found to be an effective option for reducing proteinuria with the advantage of causing less blood pressure variation compared to placebo.[5]
-
Combination Therapy: The combination of this compound with an ARB like losartan or olmesartan has shown superior efficacy in reducing proteinuria compared to monotherapy with either drug alone in patients with IgA nephropathy.[2][6][7]
-
Versus Calcium-Channel Blockers: In hypertensive patients, switching from dihydropyridine calcium-channel blockers to this compound resulted in a significant decrease in urinary microalbumin excretion, while the group that continued with calcium-channel blockers showed no change.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies, showcasing the anti-proteinuric effects of this compound in comparison to other treatments.
Table 1: this compound in Chronic Puromycin Aminonucleoside (PAN) Nephrosis Rat Model
| Treatment Group | Urinary Protein Excretion (mg/day) - Week 4 | Urinary Protein Excretion (mg/day) - Week 14 | Urinary Protein Excretion (mg/day) - Week 20 |
| PAN Group | Increased | Significantly Increased | Significantly Increased |
| PAN + this compound | Markedly Lowered | Markedly Lowered | Markedly Lowered |
Source: Adapted from a study on chronic PAN-induced nephrotic rats.[5] this compound was administered at a dose of 8 mg/kg/day.
Table 2: Low-Dose this compound and Losartan in Normotensive IgA Nephropathy Patients
| Treatment Group (6 months) | Mean Proteinuria Reduction |
| This compound (1 mg/day) | 41.3% |
| Losartan (12.5 mg/day) | 36.6% |
| This compound (1 mg/day) + Losartan (12.5 mg/day) | 63.2% |
Source: Prospective, randomized study in 31 outpatients with biopsy-confirmed IgA nephropathy.[7]
Table 3: this compound vs. Calcium-Channel Blockers in Essential Hypertension
| Treatment Group (12 months) | Baseline UAE (mg/g Cr) | 6-Month UAE (mg/g Cr) | 12-Month UAE (mg/g Cr) |
| Switched to this compound (2-4 mg/day) | 38.9 ± 5.1 | 22.2 ± 4.2 | 25.3 ± 5.6 |
| Continued on CCBs | 39.8 ± 6.6 | 44.6 ± 6.8 | 45.9 ± 7.7 |
UAE: Urinary Albumin Excretion; Cr: Creatinine; CCBs: Calcium-Channel Blockers. Source: Randomized study in 63 hypertensive outpatients.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited in vivo studies.
Puromycin Aminonucleoside (PAN) Induced Nephrosis in Rats
This model is widely used to induce glomerular injury and proteinuria, mimicking certain aspects of human nephrotic syndrome.
-
Animal Model: Male Sprague-Dawley rats.[5]
-
Induction of Nephrosis: A single intraperitoneal or intravenous injection of puromycin aminonucleoside (typically 15mg/100g body weight).[5][9][10]
-
Treatment Groups:
-
Parameters Measured: 24-hour urinary protein excretion, systolic blood pressure, serum creatinine, and histopathological analysis of the kidneys (e.g., glomerulosclerosis index).[5]
-
Duration: Studies can range from several weeks to months to assess both acute and chronic effects.[5]
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model is a common method for inducing type 1 diabetes and subsequent diabetic kidney disease.
-
Animal Model: Male Wistar or Sprague-Dawley rats.[11][12][13]
-
Induction of Diabetes: A single intraperitoneal or intravenous injection of streptozotocin (doses range from 40-65 mg/kg), typically dissolved in a citrate buffer.[11][13]
-
Confirmation of Diabetes: Blood glucose levels are monitored, with levels >250 mg/dL usually confirming the diabetic state.[12]
-
Treatment: this compound is administered, often mixed in drinking water or given by oral gavage.
-
Parameters Measured: Urinary albumin excretion, blood glucose levels, blood pressure, glomerular filtration rate, and kidney histology.
Clinical Trial in Normotensive IgA Nephropathy Patients
This protocol outlines a human study comparing this compound, losartan, and their combination.
-
Study Population: Normotensive outpatients with biopsy-proven IgA nephropathy and persistent proteinuria.[7][14]
-
Study Design: Prospective, randomized, controlled trial.[7]
-
Treatment Arms:
-
Primary Outcome: Percentage reduction in proteinuria from baseline.
-
Secondary Outcomes: Changes in blood pressure, renal function (e.g., glomerular filtration rate), and serum angiotensin II levels.[7]
-
Duration: Typically 6 months or longer to assess sustained effects.[7]
Mechanism of Action and Signaling Pathways
The anti-proteinuric effect of this compound is primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Inhibition of ACE by this compound within the RAAS pathway.
The diagram above illustrates how this compound intervenes in the RAAS cascade. By inhibiting Angiotensin-Converting Enzyme (ACE), this compound prevents the formation of Angiotensin II, a key effector molecule. This leads to vasodilation, particularly of the efferent arterioles in the glomeruli, which in turn reduces the filtration pressure and decreases the amount of protein that leaks into the urine.
Caption: Generalized workflow for in vivo validation of anti-proteinuric drugs.
This workflow provides a logical representation of the steps involved in preclinical studies designed to evaluate the efficacy of anti-proteinuric agents like this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteinuria Medication: ACE Inhibitors, Angiotensin II Receptor Antagonists (ARBs), Diuretics, Loop, Diuretics, Thiazide, Aldosterone Antagonists, Selective, Calcium Channel Antagonists, Antidiabetics, SGLT2 Inhibitors [emedicine.medscape.com]
- 5. This compound, a long-acting non-SH group angiotensin converting enzyme inhibitor, modulates glomerular injury in chronic puromycin aminonucleoside nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative proteinuria management of different angiotensin-converting enzyme inhibitors or angiotensin receptor blockers for normotensive patients with CKD: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose combination therapy with this compound and losartan reduces proteinuria in normotensive patients with immunoglobulin a nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term therapy with an ACE inhibitor, this compound, reduces microalbuminuria in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 10. The Nephrotoxin Puromycin Aminonucleoside Induces Injury in Kidney Organoids Differentiated from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin Treatment Does Not Prevent EARLY Autonomic Cardiovascular and Diastolic Dysfunctions in Streptozotocin-Induced Diabetic Rats [mdpi.com]
- 13. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-Dose Combination Therapy with this compound and Losartan Reduces Proteinuria in Normotensive Patients with Immunoglobulin A Nephropathy [jstage.jst.go.jp]
Temocapril in Focus: A Head-to-Head Comparison with Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of temocapril, an angiotensin-converting enzyme (ACE) inhibitor, with other drugs in its class. By summarizing key performance indicators from clinical studies, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a valuable resource for those involved in cardiovascular drug research and development.
Executive Summary
This compound is an ACE inhibitor with a unique pharmacokinetic profile, primarily characterized by its dual excretion route through both the biliary and renal systems. This characteristic suggests a potential advantage in patient populations with renal impairment. Clinical studies have demonstrated its efficacy in lowering blood pressure and reducing microalbuminuria. While direct head-to-head trials with a wide array of other ACE inhibitors are limited, this guide synthesizes available data to offer a comparative perspective on its performance against key competitors like enalapril, lisinopril, and ramipril.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and consequently, a reduction in blood pressure. The inhibition of ACE also leads to an increase in bradykinin levels, which contributes to the vasodilatory effect but is also associated with the common side effect of a dry cough.
A Comparative Guide to Analytical Methods for Temocapril Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of temocapril, an angiotensin-converting enzyme (ACE) inhibitor. The objective is to offer a comparative analysis of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE) to aid in the selection of the most suitable method for specific research and quality control needs.
Executive Summary
The analysis of this compound, a crucial antihypertensive drug, necessitates accurate and reliable analytical methods. This guide delves into a comparative assessment of four prominent techniques: HPTLC, HPLC, UV-Visible Spectrophotometry, and Capillary Electrophoresis. While HPLC is often considered the gold standard for pharmaceutical analysis due to its high resolution and sensitivity, other methods offer distinct advantages in terms of speed, cost-effectiveness, and sample throughput. This document presents a side-by-side comparison of their performance characteristics, supported by experimental data from various studies.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for the different analytical methods used for the determination of this compound and other ACE inhibitors. Data has been compiled from various validation studies to provide a comparative overview.
| Parameter | HPTLC | HPLC | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Linearity Range | 12 - 32 µg/mL[1] | 2 - 70 µg/mL | 10 - 50 µg/mL | 5 - 70 µg/mL[2] |
| Limit of Detection (LOD) | 4 µg/mL[3] | 0.6 µg/mL | 0.66 µg/mL[4] | 1.5 µg/mL[2] |
| Limit of Quantitation (LOQ) | 8 µg/mL[3] | 2.27 µg/mL | 2.0 µg/mL[4] | 5 µg/mL[2] |
| Precision (%RSD) | < 2%[3] | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% | 97.4% - 102.5% | 98% - 102% |
| Analysis Time | ~15-20 min per plate | ~5-15 min per sample | ~5-10 min per sample | < 5 min per sample[5][6] |
| Solvent Consumption | Low | High | Low to Moderate | Very Low[7] |
| Instrumentation Cost | Moderate | High | Low | High |
| Throughput | High | Moderate to High | High | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods for this compound and other ACE inhibitors.
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simple, fast, and precise approach for the determination of this compound in pharmaceutical formulations.[1]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates. The plates are pre-washed with methanol and activated in an oven at 110°C for 1 hour before use.[3]
-
Sample Application: Sample solutions are applied as 7 mm wide bands using a Camag Linomat IV sample applicator, positioned 15 mm from the edge of the plate.[3]
-
Mobile Phase: A mixture of Ethyl acetate: Acetonitrile: Acetic acid in a volume ratio of 8.0:2.0:0.1 (v/v/v).[1][3]
-
Development: The plate is developed in a Camag twin-trough glass chamber, saturated with the mobile phase, up to a distance of 8 cm.[3]
-
Densitometric Analysis: After air-drying, the plate is scanned at a wavelength of 225 nm using a Camag TLC Scanner.[1][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the quantification of this compound.
-
Column: A Zorbax Agilent HPLC analytical C18 column (150 mm × 4.6 mm, 5 µM particle size) is commonly used.[8]
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 35:45:20 (v/v/v).[8]
-
Flow Rate: The mobile phase is pumped at a flow rate of 1.5 mL/min.[8]
-
Detection: The eluent is monitored using a PDA detector at a wavelength of 230 nm.[8]
-
Injection Volume: 20 µL of the sample solution is injected into the system.[8]
UV-Visible Spectrophotometry
This technique provides a simple and cost-effective method for the determination of ACE inhibitors.
-
Principle: The method can be based on the reaction of the drug with a chromogenic reagent, such as 2,6-dichloroquinone-4-chlorimide (DCQ), to form a colored product.[4]
-
Reagents: A solution of the ACE inhibitor, DCQ reagent, and a suitable solvent like dimethyl sulfoxide (DMSO).[4]
-
Procedure:
-
Measurement: The absorbance of the resulting yellow-colored solution is measured at 443 nm against a reagent blank.[4]
Capillary Electrophoresis (CE)
CE is a powerful technique that offers high efficiency and rapid analysis times for charged analytes like this compound's active metabolite.[7][9]
-
Capillary: A fused-silica capillary with dimensions of 58.5 cm total length (50 cm effective length) and 50 µm internal diameter.[6]
-
Background Electrolyte (BGE): A 20 mM boric acid-potassium dihydrogen phosphate buffer (75:25, v/v) containing 5% methanol, with the pH adjusted to 8.0 using KOH.[5][6]
-
Applied Voltage: A potential of 30 kV is applied across the capillary.[5][6]
-
Temperature: The capillary temperature is maintained at 35°C.[5][6]
-
Injection: Samples are introduced into the capillary hydrodynamically.[6]
-
Detection: Detection is carried out at a wavelength of 206 nm.[5][6]
Mandatory Visualization
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound via the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Workflow for Cross-Validation of Analytical Methods
Caption: A logical workflow for the cross-validation of different analytical methods.
References
- 1. tsijournals.com [tsijournals.com]
- 2. A Review of Current Trends and Advances in Analytical Methods for Determination of ACE Inhibitors Combinations with Hydrochlorothiazide , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental design optimization of a capillary zone electrophoresis method for the screening of several diuretics and ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
Comparing the side effect profiles of temocapril and captopril
A Comparative Analysis of the Side Effect Profiles of Temocapril and Captopril for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two angiotensin-converting enzyme (ACE) inhibitors, this compound and captopril. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation based on available experimental data.
Introduction
This compound and captopril are both potent ACE inhibitors utilized in the management of hypertension and heart failure. Their therapeutic action is primarily mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS). While effective, their use is associated with a range of side effects, common to the ACE inhibitor class. This guide focuses on a detailed comparison of their adverse effect profiles, supported by quantitative data from clinical studies and detailed experimental methodologies.
Side Effect Profile Comparison
The following table summarizes the incidence of common side effects associated with this compound and captopril based on available clinical data. It is important to note that direct head-to-head comparative trials are limited, and the presented data is collated from individual drug studies.
Table 1: Comparative Incidence of Side Effects of this compound and Captopril
| Side Effect | This compound Incidence | Captopril Incidence | Data Source(s) |
| Dry Cough | Commonly reported, but specific percentages from large-scale trials are not readily available in the provided search results.[1] | 1% to 10% | [2] |
| Hypotension/Dizziness | Frequently reported.[1] | Dizziness is a common side effect.[3] | |
| Hyperkalemia | A known potential side effect of ACE inhibitors.[1] | A known potential side effect of ACE inhibitors. | [4] |
| Angioedema | A rare but serious side effect.[1] | A rare but serious side effect. | [5] |
| Rash | Not commonly reported in the available results. | 4% to 7% | [2] |
| Dysgeusia (Taste Disturbance) | Not commonly reported in the available results. | 2% to 4% | [2] |
| Renal Impairment | Can occur, particularly in susceptible patients.[6] | 0.1% to 0.2% (renal insufficiency, renal failure, nephrotic syndrome, polyuria, oliguria, urinary frequency) | [2] |
| Proteinuria | Not commonly reported in the available results. | 1% | [2] |
Experimental Protocols
Assessment of ACE Inhibitor-Induced Cough
Objective: To objectively measure cough reflex sensitivity, often increased by ACE inhibitors.
Methodology: Capsaicin Cough Challenge
-
Subject Preparation: Participants should abstain from caffeine and smoking for a specified period before the test. A baseline spirometry is performed to ensure no significant bronchoconstriction.[7]
-
Capsaicin Administration: Doubling concentrations of capsaicin (starting from a low dose, e.g., 0.49 µmol/L) are administered via a nebulizer connected to a dosimeter.[7][8] Each inhalation is followed by a 1-minute interval.
-
Cough Counting: The number of coughs within the first 15-30 seconds after each inhalation is recorded.
-
Endpoint Determination: The test continues until the concentration of capsaicin that elicits a predefined number of coughs (e.g., 2 coughs - C2, or 5 coughs - C5) is reached.[7][9] This concentration is the primary outcome measure of cough sensitivity.
-
Control: Inhalations of saline are randomly interspersed to control for suggestion and anticipation effects.[7]
Monitoring of Hyperkalemia
Objective: To monitor serum potassium levels in patients receiving ACE inhibitor therapy.
Methodology: Serum Potassium Monitoring in Clinical Trials
-
Baseline Measurement: A baseline serum potassium level is measured before the initiation of the ACE inhibitor.[10]
-
Scheduled Monitoring: Serum potassium levels are re-measured at regular intervals, typically within 1-2 weeks of starting the drug or after any dose increase.[10][11][12]
-
High-Risk Patient Monitoring: More frequent monitoring is recommended for patients with pre-existing renal impairment, diabetes, or those concomitantly using other medications that can affect potassium levels (e.g., potassium-sparing diuretics).[10]
-
Action Thresholds: The protocol should define specific serum potassium levels that trigger an action, such as dose reduction or discontinuation of the drug (e.g., levels > 5.5 mmol/L).[11]
-
Electrocardiogram (ECG): In cases of significant hyperkalemia, an ECG is performed to assess for cardiac effects.[12]
Assessment of Angioedema
Objective: To identify and characterize angioedema as a potential adverse drug reaction.
Methodology: Clinical Trial and Post-Marketing Surveillance
-
Case Definition: A clear and consistent definition of angioedema is used, characterized by sudden, non-pitting swelling of the skin, mucous membranes, or submucosal tissues.[13][14]
-
Clinical Assessment: In clinical trials, any suspected case of angioedema is promptly evaluated by a qualified investigator. The assessment includes the location, severity, and temporal relationship to drug administration.
-
Laboratory Investigations: For recurrent or atypical angioedema, laboratory tests may be conducted to rule out other causes, such as hereditary angioedema. These tests can include C4 levels, and C1 esterase inhibitor (C1-INH) levels and function.[14][15][16]
-
Pharmacovigilance: Post-marketing surveillance data from sources like the FDA Adverse Event Reporting System (FAERS) are analyzed to detect signals of increased angioedema risk.
Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
ACE inhibitors like this compound and captopril exert their therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, a key component of the RAAS.[17][18][19][20] This leads to vasodilation and reduced aldosterone secretion.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.
Bradykinin Pathway and ACE Inhibitor-Induced Side Effects
ACE is also responsible for the degradation of bradykinin. Inhibition of ACE leads to an accumulation of bradykinin, which is implicated in the pathogenesis of cough and angioedema.[5][21][22][23]
Caption: The role of ACE in bradykinin metabolism and the mechanism of ACE inhibitor-induced side effects.
Conclusion
This compound and captopril share a similar mechanism of action and, consequently, a comparable range of class-specific side effects. Based on the available data, captopril has a well-documented side effect profile with specific incidence rates from numerous clinical trials. While this compound is generally reported to be well-tolerated, detailed quantitative data on its side effect profile, particularly from direct comparative studies with captopril, is less available. The primary differences may lie in the incidence of certain side effects, but further head-to-head clinical trials are necessary to establish a definitive comparative safety profile. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and understanding of the adverse effects of these important therapeutic agents.
References
- 1. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mdpi.com [mdpi.com]
- 5. Bradykinin - Wikipedia [en.wikipedia.org]
- 6. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Cough reflex testing with inhaled capsaicin in the study of chronic cough. | Semantic Scholar [semanticscholar.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. ccjm.org [ccjm.org]
- 11. ACE inhibitors and angiotensin II receptor blockers monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. thinkkidneys.nhs.uk [thinkkidneys.nhs.uk]
- 13. Angioedema - Wikipedia [en.wikipedia.org]
- 14. Angioedema - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Angioedema Workup: Approach Considerations, Laboratory Studies, Allergy Testing [emedicine.medscape.com]
- 16. Hereditary Angioedema: Diagnostic Algorithm and Current Treatment Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 18. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 20. ClinPGx [clinpgx.org]
- 21. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]
- 22. m.youtube.com [m.youtube.com]
- 23. A Comprehensive Review of Bradykinin-Induced Angioedema Versus Histamine-Induced Angioedema in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ACE Inhibitor Efficacy in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone in the management of cardiovascular diseases, primarily by modulating the Renin-Angiotensin-Aldosterone System (RAAS). Their widespread use has prompted numerous clinical trials to ascertain their efficacy. This guide provides a comparative statistical analysis of prominent ACE inhibitors, supported by experimental data from landmark clinical trials, to aid in research and development.
Comparative Efficacy of ACE Inhibitors: A Quantitative Overview
The clinical efficacy of ACE inhibitors has been extensively evaluated in large-scale clinical trials. The following tables summarize key findings from seminal studies, comparing the performance of different ACE inhibitors against placebo or other active treatments on major cardiovascular endpoints.
Table 1: Major Clinical Trials of ACE Inhibitors in Heart Failure
| Trial (Year) | ACE Inhibitor | Patient Population | Key Findings |
| CONSENSUS (1987) [1][2][3] | Enalapril | 253 patients with severe congestive heart failure (NYHA Class IV) | 40% reduction in 6-month mortality with enalapril vs. placebo (26% vs. 44%).[3][4] |
| SOLVD (1991) [5][6][7] | Enalapril | 2,569 patients with symptomatic congestive heart failure (LVEF ≤35%) | 16% reduction in all-cause mortality with enalapril vs. placebo.[7] |
| ATLAS (1999) [8][9][10][11] | Lisinopril | 3,164 patients with congestive heart failure (NYHA Class II-IV, LVEF ≤30%) | High-dose lisinopril (32.5-35 mg/day) led to a non-significant 8% reduction in all-cause mortality but a significant 12% reduction in the combined endpoint of all-cause mortality and hospitalization compared to low-dose (2.5-5 mg/day).[8][11] |
Table 2: Major Clinical Trials of ACE Inhibitors in High-Risk Cardiovascular Patients
| Trial (Year) | ACE Inhibitor | Patient Population | Key Findings |
| HOPE (2000) [4][12][13][14][15] | Ramipril | 9,297 high-risk patients (history of CAD, stroke, PVD, or diabetes with another risk factor) | 22% relative risk reduction in the composite endpoint of MI, stroke, or cardiovascular death with ramipril vs. placebo.[4] |
| EUROPA (2003) [16][17][18][19][20] | Perindopril | 12,218 patients with stable coronary artery disease | 20% relative risk reduction in the primary composite endpoint of cardiovascular death, non-fatal MI, and cardiac arrest with perindopril vs. placebo.[16][19] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of these landmark trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the cited studies.
CONSENSUS (Cooperative North Scandinavian Enalapril Survival Study)
-
Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.[1][3]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: 253 patients with New York Heart Association (NYHA) functional class IV heart failure.[1][2][3]
-
Intervention: Patients were randomized to receive either enalapril (starting at 5 mg twice daily, titrated up to 20 mg twice daily) or placebo, in addition to conventional heart failure therapy.[21]
-
Primary Endpoint: All-cause mortality at six months.[2]
SOLVD (Studies of Left Ventricular Dysfunction) - Treatment Trial
-
Objective: To determine the effect of enalapril on mortality and morbidity in patients with symptomatic congestive heart failure and reduced left ventricular ejection fraction (LVEF).[6][7]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 2,569 patients with NYHA class II-III heart failure and an LVEF of 35% or less.[7]
-
Intervention: Patients were randomized to receive either enalapril (titrated to 10 mg twice daily) or placebo, in addition to conventional therapy.[5][22]
-
Primary Endpoint: All-cause mortality.[7]
ATLAS (Assessment of Treatment with Lisinopril and Survival)
-
Objective: To compare the effects of low versus high doses of lisinopril on morbidity and mortality in patients with heart failure.[8][9]
-
Study Design: A randomized, double-blind, parallel-group trial.[8][11]
-
Patient Population: 3,164 patients with NYHA class II-IV heart failure and an LVEF of 30% or less.[8][10]
-
Intervention: Patients were randomized to receive either low-dose lisinopril (2.5-5 mg daily) or high-dose lisinopril (32.5-35 mg daily).[8][10]
-
Primary Endpoint: All-cause mortality.[8]
HOPE (Heart Outcomes Prevention Evaluation)
-
Objective: To assess the effects of ramipril and vitamin E on cardiovascular events in high-risk patients.[12][14]
-
Study Design: A large, simple, randomized 2x2 factorial trial.[12]
-
Patient Population: 9,297 patients aged 55 years or older with a history of coronary artery disease, stroke, peripheral vascular disease, or diabetes plus at least one other cardiovascular risk factor.[13][15]
-
Intervention: Patients were randomized to receive ramipril (10 mg daily), vitamin E, both, or placebo.[13]
-
Primary Endpoint: A composite of myocardial infarction, stroke, or death from cardiovascular causes.[13]
EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease)
-
Objective: To evaluate the efficacy of perindopril in reducing cardiovascular events in patients with stable coronary artery disease.[17][18]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[18]
-
Patient Population: 12,218 patients with documented stable coronary artery disease and no clinical signs of heart failure.[16][17]
-
Intervention: Following a four-week run-in phase with open-label perindopril, patients were randomized to receive either perindopril (8 mg daily) or placebo.[16][17]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, and resuscitated cardiac arrest.[17]
Visualizing the Mechanism and Process
To better understand the biological target of ACE inhibitors and the typical structure of clinical trials evaluating their efficacy, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for ACE inhibitors.
Caption: A generalized workflow for a randomized controlled clinical trial comparing an ACE inhibitor to a control group.
References
- 1. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 2. CONSENSUS TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 3. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. BioLINCC: Studies of Left Ventricular Dysfunction (SOLVD) [biolincc.nhlbi.nih.gov]
- 7. The Effects of Enalapril on Survival in Patients with Reduced Left Ventricular Ejection Fractions and Congestive Heart failure (Treatment Trial) - American College of Cardiology [acc.org]
- 8. rxfiles.ca [rxfiles.ca]
- 9. ccjm.org [ccjm.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. acpjournals.org [acpjournals.org]
- 12. The HOPE (Heart Outcomes Prevention Evaluation) Study: the design of a large, simple randomized trial of an angiotensin-converting enzyme inhibitor (ramipril) and vitamin E in patients at high risk of cardiovascular events. The HOPE study investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HOPE TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 14. The Heart Outcomes Prevention Evaluation Study - American College of Cardiology [acc.org]
- 15. gpnotebook.com [gpnotebook.com]
- 16. EUROPA: Has Anything New Been Learned With Angiotensin‐Converting Enzyme Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. European trial on reduction of cardiac events with perindopril in stable coronary artery disease - American College of Cardiology [acc.org]
- 18. The European trial on reduction of cardiac events with perindopril in stable coronary artery disease (EUROPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gpnotebook.com [gpnotebook.com]
- 20. academic.oup.com [academic.oup.com]
- 21. CONSENSUS - Enalapril in severe HF — NERDCAT [nerdcat.org]
- 22. Early Effects of Starting Doses of Enalapril in Patients with Chronic Heart Failure in the SOLVD Treatment Trial - PMC [pmc.ncbi.nlm.nih.gov]
Temocapril's Standing Among Modern Antihypertensives: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitor temocapril against newer classes of antihypertensive agents. Supported by experimental data, this analysis delves into the efficacy, safety, and mechanistic distinctions that define their respective roles in managing hypertension.
This compound, an established ACE inhibitor, has long been a therapeutic option for hypertension. Its primary mechanism involves blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] However, the landscape of antihypertensive therapy has evolved with the introduction of newer agents, including angiotensin II receptor blockers (ARBs) and direct renin inhibitors (DRIs). This guide benchmarks this compound's performance against these contemporary alternatives, offering a data-driven perspective for ongoing research and development in cardiovascular medicine.
Comparative Efficacy in Blood Pressure Reduction and Renal Protection
Clinical evidence from head-to-head trials provides valuable insights into the comparative efficacy of this compound and newer antihypertensives. Studies have explored outcomes in blood pressure control and, significantly, in the management of nephropathy, a common comorbidity of hypertension.
A notable study in hypertensive patients with type 2 diabetes and microalbuminuria compared the effects of this compound with the ARB candesartan. While both agents demonstrated similar blood pressure-lowering effects, the study highlighted differences in their impact on proteinuria. The anti-proteinuric effect was found to be less pronounced with this compound when compared to candesartan.[2]
In another comparative study involving normotensive patients with IgA nephropathy, this compound was evaluated against the ARB olmesartan. The findings suggested that a combination therapy of an ARB and an ACE inhibitor had a more beneficial effect on renal injury markers than monotherapy with either agent alone.[3] A preclinical study also indicated that while both this compound and olmesartan attenuated cardiac hypertrophy, no significant difference was observed between the individual treatments.[4]
Similarly, direct comparisons between this compound and the direct renin inhibitor aliskiren are scarce. However, a pooled analysis of studies comparing aliskiren to the ACE inhibitor ramipril found that aliskiren monotherapy resulted in a slightly lower systolic blood pressure.[6] Another meta-analysis comparing aliskiren to ARBs (losartan, valsartan, and irbesartan) concluded that aliskiren is as effective as these ARBs in controlling blood pressure.[7]
Table 1: Comparative Efficacy of this compound vs. Newer Antihypertensives
| Comparison | Study Population | Key Efficacy Endpoints | Findings | Citation(s) |
| This compound vs. Candesartan | Hypertensive type 2 diabetic patients with microalbuminuria | Blood pressure reduction, urinary albumin-to-creatinine ratio (ACR) | Similar blood pressure reduction. Candesartan showed a greater anti-proteinuric effect. | [2] |
| This compound vs. Olmesartan | Normotensive patients with IgA nephropathy | Urinary L-FABP, 8-OHdG, and protein excretion | Combination therapy was more effective in reducing markers of renal injury than either monotherapy. | [3] |
| Azilsartan Medoxomil vs. ACE Inhibitors (class) | Patients with essential hypertension | Achievement of target blood pressure (<140/90 mmHg) | A greater proportion of patients on azilsartan medoxomil achieved target blood pressure (61.1% vs. 56.4%). | [5] |
| Aliskiren vs. Ramipril (ACE Inhibitor) | Patients with hypertension | Reduction in systolic blood pressure | Aliskiren monotherapy showed a slightly greater reduction in systolic blood pressure. | [6] |
| Aliskiren vs. ARBs (losartan, valsartan, irbesartan) | Patients with hypertension | Blood pressure reduction, achievement of blood pressure control | Aliskiren was as effective as the compared ARBs in controlling blood pressure. | [7] |
Side Effect Profiles: A Comparative Overview
A critical aspect of antihypertensive therapy is the tolerability and side effect profile of the prescribed agents. While all classes of drugs that inhibit the renin-angiotensin-aldosterone system (RAAS) share some potential side effects, there are notable differences.
ACE inhibitors, including this compound, are associated with a characteristic dry cough and, more rarely, angioedema.[8] ARBs, on the other hand, are known to have a lower incidence of cough.[8] The EARLY registry, which compared azilsartan medoxomil to ACE inhibitors, reported a similar incidence of adverse events between the two groups.[5]
Direct renin inhibitors like aliskiren have also been generally well-tolerated. In comparative trials with ramipril, cough was more frequent with the ACE inhibitor.[9]
Table 2: Comparative Safety and Tolerability
| Drug/Class | Common Side Effects | Notable Differences | Citation(s) |
| This compound (ACE Inhibitor) | Dry cough, dizziness, hyperkalemia, angioedema (rare) | Higher incidence of cough compared to ARBs. | [8] |
| Candesartan/Olmesartan/Azilsartan (ARBs) | Dizziness, hyperkalemia | Lower incidence of cough compared to ACE inhibitors. | [2][3][5] |
| Aliskiren (Direct Renin Inhibitor) | Diarrhea, dizziness, hyperkalemia | Lower incidence of cough compared to ACE inhibitors. | [9] |
Mechanistic Differences in RAAS Inhibition
The distinct mechanisms of action of this compound, ARBs, and DRIs on the Renin-Angiotensin-Aldosterone System (RAAS) are central to understanding their pharmacological profiles.
This compound, as an ACE inhibitor, blocks the angiotensin-converting enzyme, thereby preventing the formation of angiotensin II and inhibiting the degradation of bradykinin, a vasodilator.[1]
ARBs, such as candesartan and olmesartan, selectively block the angiotensin II type 1 (AT1) receptor, directly preventing the actions of angiotensin II, regardless of its synthesis pathway.[10] This selective blockade avoids the accumulation of bradykinin.
Direct renin inhibitors, like aliskiren, act at the initial and rate-limiting step of the RAAS cascade by directly inhibiting the enzymatic activity of renin, thereby reducing the formation of both angiotensin I and angiotensin II.[6]
Downstream Signaling of Angiotensin II
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that contribute to the pathophysiology of hypertension and its complications. Understanding these pathways is crucial for appreciating the therapeutic targets of these antihypertensive agents.
References
- 1. ACE Inhibitors vs. ARBs: Similarities, Differences, Interactions & More - GoodRx [goodrx.com]
- 2. Patients with Newly Diagnosed Hypertension Treated with Azilsartan Medoxomil vs. Angiotensin-converting Enzyme Inhibitors: The Prospective EARLY Registry | eMediNexus [emedinexus.com]
- 3. Correlation between masked hypertension and endothelial dysfunction measured by flow-mediated dilation: a protocol of systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
- 4. ijmedicine.com [ijmedicine.com]
- 5. Azilsartan compared to ACE inhibitors in anti-hypertensive therapy: one-year outcomes of the observational EARLY registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aliskiren versus ramipril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Temocapril
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Temocapril, an angiotensin-converting enzyme (ACE) inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to prevent contamination and ensure compliance with federal and local regulations. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used as outlined in the substance's Safety Data Sheet (SDS). For this compound, this includes:
-
Eye Protection : Wear safety glasses or chemical goggles.
-
Skin Protection : Use appropriate protective gloves and a lab coat to prevent skin exposure.
-
Respiratory Protection : In case of dust or aerosols, use a NIOSH/MSHA-approved respirator.
-
Ventilation : Handle this compound in a well-ventilated area or under a local exhaust hood.
In the event of a spill, immediately clean the area by sweeping up the solid material and placing it into a suitable, labeled container for disposal[1]. Avoid creating dust. After collecting the spilled material, clean the contaminated surface thoroughly[2].
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with applicable regional, national, and local laws and regulations[2]. It is crucial to prevent its entry into surface water or the sanitary sewer system[2].
-
Waste Identification and Segregation :
-
Determine if the this compound waste is classified as hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA) and local regulations. While this compound itself is not explicitly listed as a hazardous waste, this determination may depend on the formulation or if it is mixed with other hazardous substances.
-
Segregate this compound waste from other chemical and biological waste streams.
-
-
Containerization and Labeling :
-
Place all non-contaminated, expired, or unused this compound into a designated, well-closed waste container[1].
-
Clearly label the container with "this compound Waste" and include any other information required by your institution's waste management program.
-
-
Disposal Route Selection :
-
Non-Hazardous Pharmaceutical Waste : If classified as non-hazardous, the recommended disposal method is through a licensed pharmaceutical waste management vendor for incineration or landfilling in a permitted facility. Do not flush non-hazardous pharmaceuticals down the drain unless they are on the specific FDA flush list, which this compound is not[3].
-
Hazardous Pharmaceutical Waste : If the waste meets the criteria for hazardous waste, it must be managed and disposed of following strict RCRA guidelines. This typically involves incineration at a permitted hazardous waste facility[4][5].
-
Reverse Distribution : For unopened and unexpired this compound, consider using a DEA-registered reverse distributor. This process allows for potential credit and ensures proper disposal, shifting the burden of hazardous waste determination to the distributor[4].
-
-
Documentation :
-
Maintain accurate records of the amount of this compound waste generated and the disposal methods used, in accordance with your institution's policies and regulatory requirements.
-
Summary of Disposal Options and Regulatory Considerations
| Disposal Option | Description | Key Regulatory Considerations |
| Licensed Waste Vendor | Professional service for the collection, transport, and disposal of pharmaceutical waste. | Ensures compliance with EPA, DEA, and state regulations. The vendor should provide documentation of proper disposal. |
| Reverse Distributor | Manages the return of unused and unexpired pharmaceuticals for credit and proper disposal. | An option for non-waste items, removing them from the facility's hazardous waste generator status calculation[4]. |
| Incineration | High-temperature destruction of the pharmaceutical waste. | The required method for hazardous pharmaceutical waste and a recommended method for non-hazardous waste to prevent environmental contamination[4][5]. |
| Permitted Landfill | Disposal of solid waste in a designated and regulated landfill. | An option for non-hazardous pharmaceutical waste, but incineration is often preferred to ensure complete destruction[4]. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's environmental health and safety department for specific guidance and requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Temocapril
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedural steps is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE) for this compound
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Chemical Goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles.[1] |
| Hand Protection | Nitrile or Neoprene Gloves | Powder-free, disposable | Prevents skin contact and absorption. Double gloving is recommended when handling hazardous drugs.[2][3] |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or similar non-absorbent material with a solid front and long sleeves with tight-fitting cuffs | Minimizes skin exposure to spills and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | N95 or higher, depending on the risk assessment of the procedure (e.g., weighing, mixing) | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1][4] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant material | Protects feet from spills. |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne concentrations.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols, such as vigorous shaking or scraping.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1]
Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][6]
-
Temperature: Store at controlled room temperature, away from direct sunlight and heat sources.[5][7]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet to minimize dust.[8]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material. Avoid creating dust. Place the material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent and water.[8]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][8]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[8]
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.
-
Waste Characterization: The waste should be characterized as chemical waste.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[8]
Visual Workflow for this compound Spill Response
The following diagram illustrates the step-by-step workflow for a safe and effective response to a this compound spill in a laboratory setting.
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Page loading... [guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
